Pyrimido[4,5-d][1,3]diazin-2-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
pyrimido[4,5-d]pyrimidin-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N5/c7-6-9-2-4-1-8-3-10-5(4)11-6/h1-3H,(H2,7,8,9,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMNVBOSLZWOYFC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C=NC(=NC2=NC=N1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1314927-80-4 | |
| Record name | pyrimido[4,5-d][1,3]diazin-2-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for Pyrimido 4,5 D 1 2 Diazin 2 Amine and Its Derivatives
Classical Synthetic Approaches
Classical methods for the synthesis of the pyrimido[4,5-d]pyrimidine (B13093195) core often involve condensation and cyclization reactions as key steps. These established routes provide a reliable foundation for accessing a diverse range of derivatives.
Condensation Reactions
Condensation reactions are fundamental to the construction of the pyrimido[4,5-d]pyrimidine ring system. These reactions typically involve the formation of a new carbon-nitrogen or carbon-carbon bond through the elimination of a small molecule, such as water or an alcohol.
One-pot synthesis offers a streamlined approach to complex molecules by combining multiple reaction steps in a single vessel, thereby avoiding the isolation of intermediates. This strategy is highly valued for its efficiency and atom economy.
A notable one-pot synthesis involves the three-component condensation of barbituric acid, thiourea (B124793), and an aromatic aldehyde in the presence of a catalyst like ceric ammonium (B1175870) nitrate (B79036) (CAN) in water. researchgate.net This method provides an environmentally friendly route to 5-aryl-7-thioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidine-2,4-(1H,3H)-dione derivatives in good yields. researchgate.net Another efficient one-pot procedure utilizes a DABCO-based ionic liquid as a catalyst for the synthesis of pyrimido[4,5-d]pyrimidine derivatives, highlighting the advantages of short reaction times and easy product isolation. oiccpress.com
The reaction of 1,3-dimethyl-6-hydrazinouracils with various α,β-unsaturated compounds is another example of a one-pot synthesis that leads to the formation of novel 1H-pyrimido[4,5-c] mdpi.comresearchgate.netdiazepines and pyrazolo[3,4-d]pyrimidines. nih.gov Similarly, the reaction between thiosemicarbazide (B42300) and carboxylic acids in the presence of polyphosphate ester (PPE) provides a one-pot method for synthesizing 2-amino-1,3,4-thiadiazole (B1665364) derivatives without the use of toxic reagents. mdpi.com
| Reactants | Catalyst/Conditions | Product | Reference |
| Barbituric acid, thiourea, aromatic aldehyde | Ceric ammonium nitrate (CAN), water | 5-aryl-7-thioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidine-2,4-(1H,3H)-diones | researchgate.net |
| Aldehyde, dimedone, 6-amino-1,3-dimethyluracil | Trityl chloride (TrCl), chloroform, reflux | Pyrimido[4,5-b]quinolines | nih.gov |
| 1,3-dimethyl-6-hydrazinouracil, α,β-unsaturated carbonyl compound | Ethanol (B145695), reflux | 1H-pyrimido[4,5-c] mdpi.comresearchgate.netdiazepine-6,8-diones | nih.gov |
| Thiosemicarbazide, carboxylic acid | Polyphosphate ester (PPE) | 2-amino-1,3,4-thiadiazoles | mdpi.com |
Multi-component reactions (MCRs) are a powerful tool in synthetic chemistry, allowing for the construction of complex molecules from three or more starting materials in a single operation. This approach is highly efficient and aligns with the principles of green chemistry.
The synthesis of pyrimido[4,5-b]quinolines can be achieved through a one-pot, three-component reaction of an aldehyde, dimedone, and 6-amino-1,3-dimethyluracil. nih.gov This reaction can be catalyzed by various catalysts, including trityl chloride, which offers a neutral and mild reaction condition. nih.gov Another example is the four-component synthesis of 9H-pyrimido[4,5-b]indoles from indole-3-carboxaldehydes, aromatic aldehydes, and ammonium iodide, which serves as the nitrogen source. mdpi.com This transition-metal-free method proceeds through a [4+2] annulation to form the pyrimidine (B1678525) ring. mdpi.com
Furthermore, a three-component reaction of an isocyanide, dialkyl acetylenedicarboxylate, and 2-amino-4H-1,3-thiazin-4-one derivatives provides a facile route to thiazine-dicarboxylates in good yields. mdpi.com The synthesis of pyrimido[5,4-e] mdpi.comnih.govoxazine diones has also been accomplished via a one-pot, three-component reaction of thiobarbituric acid, aryl glyoxals, and N-methyl urea (B33335) under thermal and microwave-assisted conditions. researchgate.net
| Reactants | Catalyst/Conditions | Product | Reference |
| Aldehyde, dimedone, 6-amino-1,3-dimethyluracil | Trityl chloride (TrCl) | Pyrimido[4,5-b]quinolines | nih.gov |
| Indole-3-carboxaldehydes, aromatic aldehyde, ammonium iodide | Iodine/Iodide additives | 9H-Pyrimido[4,5-b]indoles | mdpi.com |
| Isocyanide, dialkyl acetylenedicarboxylate, 2-amino-4H-1,3-thiazin-4-one | CH2Cl2, room temperature | Dihydropyrimido-thiazine-6,7-dicarboxylates | mdpi.com |
| Thiobarbituric acid, aryl glyoxals, N-methyl urea | Ethanol, reflux or microwave | Pyrimido[5,4-e] mdpi.comnih.govoxazine diones | researchgate.net |
Cyclization Reactions
Cyclization reactions are pivotal in forming the heterocyclic ring structure of pyrimido[4,5-d]pyrimidines. These reactions can be broadly categorized into intramolecular and hetero-cyclization strategies.
Intramolecular cyclization involves the formation of a ring from a single molecule containing all the necessary functional groups. This approach is often efficient as it is entropically favored.
A key strategy for synthesizing highly substituted 2,3-dihydropyrimido[4,5-d]pyrimidin-4(1H)-ones involves the intramolecular cyclization of an iminium intermediate. nih.gov This intermediate is formed in situ from 4-amino-pyrimidine-5-carboxamide and an aldehyde. nih.gov Similarly, the synthesis of pyrimido[5,4-c]pyridazines can be achieved through a domino process involving an aza-Wittig reaction followed by heterocyclization. researchgate.net The intramolecular aza-Wittig reaction of specific phosphazenes with acid chlorides leads to the formation of pyridazino[4,3-d]oxazines and thiino[2,3-d]oxazines. researchgate.net
Thermally induced intramolecular Diels-Alder reactions of 3-(alkynyl-X)-substituted 4-pyridazinecarbonitriles (where X = O, NH) provide a pathway to fused benzonitriles. mdpi.com This inverse-electron-demand Diels-Alder reaction is a valuable method for constructing fused heterocyclic systems. mdpi.com
| Starting Material | Reaction Type | Product | Reference |
| 4-amino-pyrimidine-5-carboxamide and aldehyde | Intramolecular amide addition to iminium intermediate | 2,3-dihydropyrimido[4,5-d]pyrimidin-4(1H)-ones | nih.gov |
| Iminophosphorane and phenylisocyanate, followed by amine addition and cyclization | Aza-Wittig/Heterocyclization | Pyrimido[5,4-c]pyridazines | researchgate.net |
| 3-(Alkynyl-X)-substituted 4-pyridazinecarbonitrile | Intramolecular Diels-Alder | Fused benzonitriles | mdpi.com |
Hetero-cyclization reactions involve the formation of a heterocyclic ring by combining two or more different molecules. These reactions are versatile and widely used in the synthesis of pyrimido[4,5-d]pyrimidine derivatives.
The reaction of 6-hydrazinoisocytosines with vicinal dicarbonyl compounds is a well-established method for synthesizing pyrimido[4,5-c]pyridazines. lookchem.com The condensation of 4,5-diaminopyrimidine (B145471) derivatives with α-halogeno-ketones can lead to the formation of pyrimido[4,5-b] mdpi.comnih.govoxazines, demonstrating the influence of reaction conditions on the final product. rsc.org
The synthesis of pyrimido[5,4-c]pyridazines and thiino[2,3-d]pyrimidines can also be achieved through a process involving an aza-Wittig reaction followed by heterocyclization of the resulting guanidine (B92328) intermediates in the presence of a catalytic amount of sodium ethoxide. researchgate.net
| Reactants | Product | Reference |
| 6-Hydrazinoisocytosines, vicinal dicarbonyl reagents | Pyrimido[4,5-c]pyridazines | lookchem.com |
| 4,5-Diaminopyrimidine derivatives, α-halogeno-ketones | Pyrimido[4,5-b] mdpi.comnih.govoxazines | rsc.org |
| Iminophosphorane, phenylisocyanate, amines | Pyrimido[5,4-c]pyridazines or Thiino[2,3-d]pyrimidines | researchgate.net |
Nucleophilic Substitution Reactions
Nucleophilic substitution reactions are a cornerstone in the synthesis of the pyrimido[4,5-d]pyrimidine core. These reactions typically involve the displacement of a leaving group on a pyrimidine precursor by a nucleophilic amine, leading to the formation of the fused diazine ring.
A common strategy involves the use of 2,4-diazidopyrido[3,2-d]pyrimidine as a starting material. This compound readily undergoes nucleophilic aromatic substitution (SNAr) with various N-, O-, and S-nucleophiles. nih.gov For instance, reactions with amines, such as p-methoxybenzylamine, have been shown to proceed efficiently in solvents like dichloromethane (B109758) (DCM), yielding the corresponding 5-substituted tetrazolo[1,5-a]pyrido[2,3-e]pyrimidines. nih.gov The substitution primarily occurs at the C-4 position of the pyrimidine ring. nih.gov While N- and S-substituted products are generally obtained in high yields (47% to 98%), reactions with O-nucleophiles tend to result in lower yields (20–32%). nih.gov
Another approach utilizes the inherent nucleophilicity of amines to react with halo-substituted pyrimidines. The synthesis of various amine derivatives often starts with the SN2 alkylation of ammonia (B1221849) or an alkylamine with an alkyl halide. libretexts.org However, a significant drawback of this method is the potential for over-alkylation, leading to mixtures of primary, secondary, tertiary, and even quaternary ammonium salts. libretexts.org To circumvent this, the Gabriel synthesis offers a more controlled alternative. This method employs the phthalimide (B116566) anion as a nucleophile to displace a halide, followed by hydrolysis to release the primary amine. libretexts.org This prevents further alkylation due to the stability of the phthalimide structure. libretexts.org
The reactivity of amines as nucleophiles is influenced by their structure. Secondary amines are generally more nucleophilic than primary amines. masterorganicchemistry.com However, steric hindrance can significantly reduce the nucleophilicity of bulky amines. masterorganicchemistry.com
Michael Addition Reactions
The Michael addition, or conjugate addition, is another pivotal reaction in the construction and functionalization of pyrimido[4,5-d]pyrimidine systems. This reaction involves the 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound, which serves as the Michael acceptor. wikipedia.orgorganic-chemistry.org
In the context of pyrimidine synthesis, this reaction is often used to introduce substituents at the β-carbon of an activated alkene. libretexts.org The process is initiated by the deprotonation of a Michael donor, such as a compound with active methylene (B1212753) groups (e.g., malonates), to form a stabilized carbanion. wikipedia.org This carbanion then attacks the β-carbon of the α,β-unsaturated system. wikipedia.org
Various nucleophiles can participate in Michael additions, including enolates, amines, and thiols. masterorganicchemistry.com The reaction of amines with α,β-unsaturated compounds is a well-established method for forming C-N bonds. nsmsi.ir For instance, the reaction of primary and secondary amines with acceptors like n-butyl acrylate (B77674) and acrylonitrile (B1666552) has been successfully demonstrated. nsmsi.ir The use of a protic ionic liquid, 4-(N,N-dimethylamino)pyridinium acetate (B1210297), has been shown to effectively catalyze the Michael addition of different amines to various acceptors under solvent-free conditions. nsmsi.ir
The intramolecular version of the Michael reaction is also a powerful tool for ring formation, leading to cyclic structures.
Modern and Sustainable Synthetic Strategies
In recent years, the development of more environmentally friendly and efficient synthetic methods has become a major focus in organic chemistry. This has led to the adoption of modern techniques for the synthesis of pyrimido[4,5-d]pyrimidines.
Microwave Irradiation Techniques
Microwave-assisted synthesis has emerged as a valuable tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. researchgate.netnih.gov This technique has been successfully applied to the synthesis of various pyrimido[4,5-d]pyrimidine derivatives.
One notable application is the solvent-free synthesis of pyrimido[4,5-d]pyrimidine derivatives using a solid support like alumina (B75360) as an energy transfer medium. researchgate.net In a typical procedure, a mixture of barbituric acid, an aromatic aldehyde, and urea is irradiated in a microwave oven, leading to the formation of the desired product in a fraction of the time required by traditional methods. researchgate.net For example, the synthesis of 5-(4-chlorophenyl)-1,3-dimethyl-1,2,3,4,5,6-hexahydropyrimido[4,5-d]pyrimidine-2,4-dione was achieved in 95% yield within 30 seconds under microwave irradiation. researchgate.net
Microwave irradiation has also been employed in multi-component reactions to construct complex heterocyclic systems. For instance, the one-pot synthesis of pyrimido[4,5-b]quinoline derivatives has been achieved by reacting 6-aminothiouracil, various aldehydes, and cyclic secondary amines under microwave irradiation. srce.hr
Ultrasound Irradiation Techniques
Sonochemistry, the application of ultrasound to chemical reactions, provides another green alternative to conventional methods. Ultrasound irradiation can enhance reaction rates and yields by creating localized high-pressure and high-temperature zones through acoustic cavitation. nih.govresearchgate.net
This technique has been utilized for the efficient, one-pot, multi-component synthesis of various heterocyclic compounds. For example, the synthesis of dihydropyrido[2,3-d:5,6-d']pyrimidine derivatives was achieved in high yields (80-97%) and with significantly reduced reaction times (5-25 minutes) through a one-pot, three-component reaction under ultrasonic irradiation. researchgate.net Similarly, diversely substituted pyrazolo[1,5-a]pyrimidines have been synthesized in an aqueous ethanol medium using ultrasound, demonstrating the method's applicability in green solvents. eurjchem.com
Nano-Catalytic Reactions
The use of nanocatalysts represents a significant advancement in catalytic science, offering advantages such as high surface area, increased catalytic activity, and ease of separation and recyclability. nih.gov Nanocatalysts have been effectively employed in the synthesis of pyrimidine-containing heterocycles.
For example, nickel(II) oxide (NiO) nanoparticles, synthesized via a facile hydrothermal procedure, have been used as an efficient and reusable catalyst for the Biginelli reaction to produce 3,4-dihydropyrimidin-2(1H)-ones. nih.gov These nanocatalysts, with particle sizes in the range of 20 to 60 nm, demonstrated high yields (up to 97%) under optimized conditions. nih.gov
Another example is the use of a magnetic nanocatalyst, poly(aniline-co-melamine)@MnFe2O4, for the synthesis of 1,4-dihydropyrano[2,3-c]pyrazoles and 4,4′-(arylmethylene)bis(1H-pyrazole-5-ols). nih.gov The high efficiency and reusability of this nanocatalyst highlight the potential of nanomaterials in sustainable organic synthesis. nih.gov
Ionic Liquid-Mediated Synthesis
Ionic liquids (ILs) are salts with low melting points that are gaining attention as environmentally benign solvents and catalysts in organic synthesis due to their unique properties, such as low volatility, high thermal stability, and recyclability. sid.irresearchgate.net
Several pyrimido[4,5-d]pyrimidine derivatives have been synthesized using ionic liquids as promoters or catalysts. A simple and efficient one-pot, three-component synthesis of pyrimido[4,5-d]pyrimidine-2,4-dione derivatives has been reported using 1-butyl-3-methylimidazolium bromide ([BMIm]Br) as a reusable ionic liquid under solvent-free conditions. sid.ir This method offers advantages like operational simplicity, easy work-up, and high yields. sid.ir
More recently, a novel DABCO-based ionic liquid catalyst, [C4(DABCO-SO3H)2]·4ClO4, has been developed for the one-pot synthesis of pyrimido[4,5-d]pyrimidine derivatives, demonstrating short reaction times and high yields. oiccpress.com Additionally, ionic liquids supported on magnetic nanoparticles, such as Fe3O4-SiO2@IL, have been shown to be highly efficient and magnetically reusable catalysts for the synthesis of related heterocyclic systems. jsynthchem.com
Solid-Phase Synthesis for Combinatorial Libraries
Solid-phase synthesis has emerged as a powerful tool for the generation of combinatorial libraries of pyrimido[4,5-d]pyrimidine derivatives, facilitating the rapid exploration of structure-activity relationships. thieme-connect.comnih.gov This methodology involves attaching a starting material to a solid support (resin) and carrying out a sequence of reactions to build the desired molecule. youtube.comyoutube.com The key advantage is the ease of purification, as excess reagents and by-products can be simply washed away.
One reported solid-phase synthesis of pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-diones starts with a polymer-bound pyrimidine. thieme-connect.com The key step involves the reaction of this support-bound pyrimidine with isocyanates, leading to a carbamate (B1207046) intermediate. This is followed by a base-catalyzed intramolecular ring closure to form the polymer-bound 3-monosubstituted 1H-pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione. Subsequent alkylation and an oxidation/cleavage sequence with various amines yield the final 1,3-disubstituted 7-amino-2H-pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-diones in good yields and high purity. thieme-connect.com This approach has been successfully used to generate a library of 2000 individual compounds. thieme-connect.com
Another efficient solid-phase method describes the synthesis of 4-aminopyrimido[4,5-d]pyrimidines. nih.gov In this strategy, a polymer-bound pyrimidine is reacted with urea or thiourea, and subsequent cleavage from the resin affords the desired products. nih.gov This method also allows for further diversification by treating the intermediate with isocyanates or isothiocyanates to produce 3-phenylpyrimido[4,5-d]pyrimidines. nih.gov
The Ugi four-component condensation reaction has also been adapted for both solution and solid-phase synthesis to create peptidomimetic libraries containing diversified α-methylated amino acids, showcasing the versatility of combinatorial approaches. nih.gov
Green Chemistry Principles in Pyrimido[4,5-d]researchgate.netmdpi.comdiazin-2-amine Synthesis
In recent years, there has been a significant shift towards the adoption of green chemistry principles in the synthesis of heterocyclic compounds, including pyrimido[4,5-d]pyrimidines. rasayanjournal.co.in These methods aim to reduce or eliminate the use and generation of hazardous substances, often employing safer solvents, catalysts, and energy sources. rasayanjournal.co.inresearchgate.net
One notable green approach involves the one-pot synthesis of pyrimido[4,5-d]pyrimidine derivatives in water, a benign solvent. researchgate.net This method utilizes the reaction of barbituric acid, an aldehyde, and urea or thiourea to produce the target compounds in high yields and purity without the need for a catalyst. researchgate.net The use of microwave irradiation has also been explored to accelerate these reactions. researchgate.net
Mechanochemical synthesis using a ball-mill offers a solvent-free and catalyst-free route for the synthesis of pyrimido[4,5-b]quinolines and pyrido[2,3-d]pyrimidines from 1,3-diketones, 6-aminouracil (B15529), and aromatic aldehydes. rsc.org This method is cost-effective and environmentally friendly. rsc.org
Furthermore, the use of novel catalysts, such as a DABCO-based ionic liquid, has been reported for the efficient one-pot synthesis of pyrimido[4,5-d]pyrimidine derivatives. oiccpress.com This catalyst can be reused, adding to the sustainability of the process. oiccpress.com The development of magnetic and bio-based nanocatalysts, like Fe3O4@nano-cellulose/Sb(V), also provides an eco-friendly procedure for the synthesis of related heterocyclic systems under solvent-free conditions. sharif.edu
Preparation of Specific Pyrimido[4,5-d]researchgate.netmdpi.comdiazin-2-amine Derivatives
The core pyrimido[4,5-d]pyrimidine structure can be modified to produce a wide array of derivatives with varying substituents, leading to a broad spectrum of chemical properties and biological activities.
N-Alkylated/Arylated Pyrimido[4,5-d]researchgate.netmdpi.comdiazin-2-amines
N-alkylation and N-arylation are common strategies to introduce diversity into the pyrimido[4,5-d]pyrimidine scaffold. A two-step procedure has been developed for the synthesis of N,7-diphenylpyrimido[4,5-d]pyrimidin-4-amines with yields up to 57%. mdpi.com This method allows for the introduction of various substituents on the phenyl rings.
The synthesis of 1,3-diaryltriazenes and azo dyes from aryl amines using N-nitrososulfonamides provides a mild, two-step, one-pot method for generating aryl diazonium intermediates that can potentially be used in the synthesis of N-aryl pyrimidine derivatives. nsf.gov
The following table summarizes some examples of N-alkylated/arylated pyrimido[4,5-d]pyrimidin-4-amine (B1282588) derivatives and their reported yields:
| Compound Name | Yield (%) | Melting Point (°C) |
| 2-Methyl-N-phenyl-7-(p-tolyl)pyrimido[4,5-d]pyrimidin-4-amine | 16% | 234 |
| 2,5-Dimethyl-7-phenyl-N-(p-tolyl)pyrimido[4,5-d]pyrimidin-4-amine | 28% | 176-178 |
| 5-Ethyl-2-methyl-7-phenyl-N-(p-tolyl)pyrimido[4,5-d]pyrimidin-4-amine | 30% | 148-150 |
| N-(3,5-Dimethoxyphenyl)-2-methyl-7-phenylpyrimido[4,5-d]pyrimidin-4-amine | 47% | >266 |
Data sourced from: mdpi.com
Substituted Pyrimido[4,5-d]pyrimidin-4-amines
A variety of substituted pyrimido[4,5-d]pyrimidin-4-amines have been synthesized through different routes. One common approach involves the reaction of 6-amino-1,3-dimethylpyrimidine-2,4(1H,3H)-dione with primary aromatic or heterocyclic amines and aldehydes. nih.gov This multicomponent reaction can be tailored to produce a range of substituted pyrimido[4,5-d]pyrimidin-2,4-diones, which can then be converted to the corresponding 4-amine derivatives. nih.gov
Another method involves the chlorination of 7-mercapto-1,2-dihydropyrimido[4,5-d]pyrimidin-4-ol with POCl₃ to yield a 4-chloro intermediate, which is then aminated with NH₃ in ethanol to form the 4-amine derivative.
The synthesis of 2-(4,6-diphenylpyrimidin-2-yl)propan-2-amine derivatives has been achieved through the cyclocondensation of α-aminoamidines with various aryl-substituted unsaturated ketones. nih.gov
Pyrimido[4,5-d]pyrimidin-4(3H)-ones
Pyrimido[4,5-d]pyrimidin-4(3H)-ones are an important class of derivatives. Their synthesis can be achieved through various methods, including the transformation of enaminouracils. nih.govresearchgate.net The reaction of 6-amino-1,3-dimethylpyrimidine-2,4(1H,3H)-dione with primary amines and aldehydes is a versatile method for constructing the pyrimido[4,5-d]pyrimidin-2,4-dione ring system. nih.govresearchgate.net
A novel synthetic route to 1,3,5,7-tetrasubstituted pyrimido[4,5-d]pyrimidine-2,4-diones has been reported, starting from 1,3-disubstituted 6-aminouracils. nih.gov A key step in this synthesis is a hydrazine-induced cyclization to form the fused pyrimidine ring. nih.gov
The synthesis of fervenulin (B1672609) and 2-methylfervenulone, which are pyrimido[5,4-e]-as-triazine antibiotics, involves the formation of a pyrimidinone intermediate. nih.gov
Pyrimido[4,5-e]researchgate.netnih.govbenchchem.comthiadiazine Derivatives
The synthesis of pyrimido[4,5-e] researchgate.netmdpi.comnih.govthiadiazine derivatives has been achieved through the condensation of 5-bromo-2,4-dichloro-6-alkyl(and phenyl)pyrimidines with dithizone. ajol.info This reaction produces 3-phenylazo-1-phenyl-1H-pyrimido[4,5-e] researchgate.netmdpi.comnih.govthiadiazines. The chlorine atom at the 7-position can be further replaced by secondary amines. ajol.info
Another route involves the reaction of 5-bromo-2-chloro-4-methyl-6-(1-methylhydrazino)pyrimidine with carbon disulfide and alkyl halides to form 3-(alkylsulfanyl)-7-chloro-1,5-dimethyl-1H-pyrimido[4,5-e] researchgate.netmdpi.comnih.govthiadiazine derivatives. researchgate.net The 7-chloro group can then be displaced by secondary amines. researchgate.net
The synthesis of related thiazolo[5,4-d]pyrimidine (B3050601) derivatives has also been reported, highlighting the diverse range of fused pyrimidine systems accessible through various synthetic strategies. nih.gov
Pyrazolo-pyrimido[4,5-d]pyrimidine Derivatives
The fusion of a pyrazole (B372694) ring to the pyrimido[4,5-d]pyrimidine scaffold has been achieved through several synthetic routes, primarily utilizing 5-aminopyrazole derivatives as key building blocks. One common approach involves the condensation of 5-aminopyrazoles with various carbonyl compounds. For instance, the reaction of 5-aminopyrazoles with N,N-substituted amides in the presence of phosphorus tribromide (PBr3) and subsequent heterocyclization with hexamethyldisilazane (B44280) has been reported to yield pyrazolo[3,4-d]pyrimidines. researchgate.net
Another strategy involves the reaction of 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile with urea to form 1-phenyl-1,7-dihydro-4H-pyrazolo[3,4-d]pyrimidine-4,6(5H)-dione. This intermediate can then be chlorinated and further substituted to generate a variety of derivatives. nih.gov Additionally, a one-pot, five-component reaction of aromatic aldehydes, barbituric acid, ethyl acetoacetate, hydrazine (B178648) hydrate (B1144303), and ammonium acetate in water under ultrasonication has been developed for the synthesis of 3-methyl-1,4,8,9-tetrahydro-5H-pyrazolo[4,3:5,6]pyrido[2,3-d]pyrimidine-5,7(6H)-diones. researchgate.net
The reaction of ortho-amino esters of pyrazole with aliphatic or aromatic nitriles under microwave irradiation in the presence of a base like potassium tert-butoxide has also proven to be an efficient method for synthesizing pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives. nih.gov Furthermore, the reaction of 5-aminopyrazoles with 1,3-dicarbonyl compounds is a well-established method for the synthesis of pyrazolo[1,5-a]pyrimidines, a related class of fused heterocycles. youtube.com
Table 1: Synthetic Approaches for Pyrazolo-pyrimido[4,5-d]pyrimidine Derivatives
| Starting Materials | Reagents/Conditions | Product Type | Reference |
|---|---|---|---|
| 5-Aminopyrazoles, N,N-substituted amides | PBr3, Hexamethyldisilazane | Pyrazolo[3,4-d]pyrimidines | researchgate.net |
| 5-Amino-1-phenyl-1H-pyrazole-4-carbonitrile | Urea, POCl3/PCl5 | 4,6-Dichloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine | nih.gov |
| Aromatic aldehydes, Barbituric acid, Ethyl acetoacetate, Hydrazine hydrate, Ammonium acetate | Water, Ultrasonication | Pyrazolo[4,3:5,6]pyrido[2,3-d]pyrimidine-5,7(6H)-diones | researchgate.net |
| Ortho-amino esters of pyrazole, Nitriles | Potassium tert-butoxide, Microwave irradiation | Pyrazolo[3,4-d]pyrimidin-4(5H)-ones | nih.gov |
Pyrido[2,3-d]pyrimidine (B1209978) Derivatives
The synthesis of pyrido[2,3-d]pyrimidines, which involves the annulation of a pyridine (B92270) ring onto a pyrimidine core, is a well-explored area. A primary starting material for these syntheses is 6-aminouracil and its derivatives. researchgate.net
One of the most common methods is the multicomponent reaction of a 6-aminopyrimidine, an aldehyde, and an active methylene compound such as malononitrile (B47326) or a 1,3-dicarbonyl compound. nih.gov For example, the reaction of 6-aminouracil, aromatic aldehydes, and malononitrile can be catalyzed by nanocrystalline MgO in water to produce pyrido[2,3-d]pyrimidine derivatives in high yields. nih.gov
Another approach involves the reaction of 6-aminopyrimidines with α,β-unsaturated carbonyl compounds. nih.gov The reaction of 2,4,6-triaminopyrimidine (B127396) with the sodium salt of nitromalonaldehyde (B3023284) yields 2,4-diamino-6-nitropyrido[2,3-d]pyrimidine, which can be further modified. mdpi.com Furthermore, the condensation of 5-aminopyrimidines with 1,3-dicarbonyl compounds or their equivalents can lead to the formation of pyrido[3,2-d]pyrimidines. rsc.org
The synthesis of palbociclib, a known CDK inhibitor with a pyrido[2,3-d]pyrimidine core, starts from 5-bromo-2,4-dichloropyrimidine, highlighting the utility of halogenated pyrimidines in constructing this scaffold. nih.gov
Table 2: Synthetic Routes to Pyrido[2,3-d]pyrimidine Derivatives
| Starting Materials | Reagents/Conditions | Product Type | Reference |
|---|---|---|---|
| 6-Aminouracil, Aromatic aldehydes, Malononitrile | Nanocrystalline MgO, Water | Pyrido[2,3-d]pyrimidines | nih.gov |
| 2,4,6-Triaminopyrimidine, Sodium salt of nitromalonaldehyde | - | 2,4-Diamino-6-nitropyrido[2,3-d]pyrimidine | mdpi.com |
| 5-Aminopyrimidines, 1,3-Dicarbonyl compounds | - | Pyrido[3,2-d]pyrimidines | rsc.org |
| 5-Bromo-2,4-dichloropyrimidine | Cyclopentylamine, Crotonic acid, Pd-catalyst | Substituted Pyrido[2,3-d]pyrimidines | nih.gov |
Pyrimidothiadiazines
The synthesis of pyrimidothiadiazines involves the fusion of a thiadiazine ring to the pyrimidine core. One reported method for the synthesis of pyrimido[4,5-e] researchgate.netnih.govnih.govthiadiazine derivatives involves the cyclocondensation of alkyl-2-phenylhydrazinecarbodithioates with 5-bromo-2,4-dichloro-6-methylpyrimidine (B181392) in basic acetonitrile. researchgate.net Another approach describes the one-pot synthesis of 2-anilino-pyrimido[4,5-e] researchgate.netnih.govnih.govthiadiazines from the reaction of 5-bromo-2-chloro-6-methyl-4-(1-methylhydrazino)pyrimidine with arylisothiocyanates. researchgate.net
Furthermore, the synthesis of thieno[2',3':4,5]pyrimido[2,1-b] researchgate.netnih.govnih.govthiadiazine derivatives has been achieved starting from a 3-amino-2-thioxo-thieno[2,3-d]pyrimidin-4(1H)-one precursor. nih.gov A Mannich reaction on a 2-thioxo-pyridopyrimidinone derivative with various amines and formaldehyde (B43269) has also been employed to synthesize fused thiadiazinones. tandfonline.com
Analogues with Diverse Heterocyclic Fusions
The pyrimido[4,5-d]pyrimidine scaffold can be fused with a variety of other heterocyclic rings, leading to a wide range of structurally diverse compounds. For instance, pyrimido[4,5-d]pyrimidine diones can be synthesized from 1,3-disubstituted 6-aminouracils through a key hydrazine-induced cyclization step. nih.gov Green synthetic methods, such as microwave-assisted Hantzsch reactions, have been employed for the synthesis of fused pyrimido[4,5-d]pyrimidine systems from bis-aldehydes, barbituric acid, and substituted amines. researchgate.net
The fusion of a triazole ring has also been explored. For example, pyrimido[4,5-d] researchgate.netnih.govresearchgate.nettriazolo[1,5-a]pyrimidinediones can be synthesized through the annulation of a triazole ring onto a 4,5-diaminopyrimidine derivative. The synthesis of pyrimido[5,4-e]azolo[1,5-a]pyrimidines and pyrimido[4,5-e] researchgate.netnih.govresearchgate.nettriazolo[5,1-c] researchgate.netnih.govresearchgate.nettriazines has been achieved through a one-pot multi-component reaction. rsc.org Additionally, pyrimido[4,5-b]indole derivatives bearing a 1,2,4-oxadiazole (B8745197) moiety have been synthesized.
Mechanistic Investigations of Synthetic Pathways
Understanding the reaction mechanisms involved in the synthesis of these fused pyrimidine derivatives is crucial for optimizing reaction conditions and designing novel synthetic routes.
Proposed Reaction Mechanisms
For the synthesis of pyrazolo[3,4-d]pyrimidines , a plausible mechanism involves the initial Vilsmeier amidination of a 5-aminopyrazole, followed by an imination and subsequent heterocyclization. researchgate.net In the case of the reaction between 5-aminopyrazoles and 1,3-dicarbonyl compounds to form pyrazolo[1,5-a]pyrimidines, the reaction is believed to proceed through an initial nucleophilic attack of the exocyclic amino group of the pyrazole onto one of the carbonyl groups of the dicarbonyl compound, followed by cyclization and dehydration.
The formation of pyrido[2,3-d]pyrimidines from 6-aminouracil, an aldehyde, and an active methylene compound is thought to proceed via an initial Knoevenagel condensation between the aldehyde and the active methylene compound, followed by a Michael addition of the 6-aminouracil to the resulting α,β-unsaturated intermediate. Subsequent intramolecular cyclization and aromatization then lead to the final product. researchgate.net
Role of Catalysts and Reagents
Catalysts and specific reagents play a pivotal role in directing the course of these synthetic transformations, often enhancing reaction rates, improving yields, and influencing regioselectivity.
In the synthesis of pyrazolo[3,4-d]pyrimidines , reagents like phosphorus tribromide (PBr3) act as activating agents for the Vilsmeier reaction. researchgate.net In some syntheses, basic catalysts such as potassium tert-butoxide are employed to facilitate the cyclization step. nih.gov The use of nanozeolite NaX as a green catalyst has been reported for the synthesis of pyrazolopyrimidine derivatives, highlighting the move towards more environmentally benign methods. researchgate.net
For the synthesis of pyrido[2,3-d]pyrimidines , a variety of catalysts have been utilized. Acid catalysts are often employed in condensation reactions. nih.gov Nanocrystalline MgO has been shown to be an effective heterogeneous catalyst in aqueous media. nih.gov Layered double hydroxides functionalized with ionic liquids have also been developed as novel and recyclable catalysts for these transformations. researchgate.net Furthermore, Lewis acids such as iron(II) sulfate (B86663) in combination with a ligand like 1,10-phenanthroline (B135089) can catalyze the synthesis of pyrimidines from carbonyl compounds and amidines. researchgate.net The use of palladium catalysts is crucial in cross-coupling reactions for the introduction of substituents onto the pyrimidine ring prior to cyclization. nih.gov
Regioselectivity and Stereoselectivity in Synthesis
The synthesis of pyrimido[4,5-d] researchgate.netwikipedia.orgdiazin-2-amine and its derivatives often presents challenges and opportunities related to regioselectivity and stereoselectivity. The control over these aspects is crucial as the spatial arrangement of substituents and the specific isomeric form can significantly influence the biological activity of the resulting compounds.
Regioselectivity in the Synthesis of Pyrimido[4,5-d]pyrimidines
Regioselectivity in the synthesis of the pyrimido[4,5-d]pyrimidine core primarily concerns the controlled placement of substituents on the fused ring system. Different synthetic strategies allow for either symmetrical or unsymmetrical substitution patterns, depending on the chosen precursors and reaction conditions.
One common approach involves multicomponent reactions (MCRs), which are highly efficient but can sometimes lead to a lack of regiochemical control, resulting in symmetrically substituted products. For instance, the reaction of 6-amino-1,3-dimethylpyrimidine-2,4(1H,3H)-dione with primary amines and aldehydes in a one-pot synthesis typically yields pyrimido[4,5-d]pyrimidines with identical substituents at the C-5 and C-7 positions. researchgate.net
To achieve regioselective substitution, a more stepwise approach is often necessary. This allows for the introduction of different functional groups at specific positions of the pyrimidine ring prior to the cyclization that forms the second ring. A notable example is the synthesis of 1,3,5,7-tetrasubstituted pyrimido[4,5-d]pyrimidine-2,4-diones. nih.gov This method starts with 1,3-disubstituted 6-aminouracils, and through a sequence of acylation and a key hydrazine-induced cyclization, allows for the selective variation of substituents at the N-1, N-3, C-5, and C-7 positions. nih.gov
Another strategy to control regioselectivity involves the use of pre-functionalized pyrimidines. For example, starting with 4-amino-2,6-disubstituted-pyrimidine-5-carbonitrile and reacting it with triethylorthoformate, followed by reaction with various anilines, allows for the synthesis of N,7-diaryl-substituted pyrimido[4,5-d]pyrimidin-4-amines. mdpi.com This two-step procedure provides a reliable method for introducing specific aryl groups at the N- and 7-positions.
The following table summarizes different synthetic approaches and the resulting regiochemical outcomes.
| Starting Material(s) | Reagents | Key Reaction Type | Resulting Substitution Pattern | Reference(s) |
| 6-Amino-1,3-dimethylpyrimidine-2,4(1H,3H)-dione, primary amine, aldehyde | One-pot | Multicomponent Reaction | Symmetrical substitution at C-5 and C-7 | researchgate.net |
| 1,3-Disubstituted 6-aminouracil | Acylation reagents, Hydrazine, Alkylation reagents | Stepwise Acylation and Cyclization | Selective substitution at N-1, N-3, C-5, and C-7 | nih.gov |
| 4-Amino-2,6-disubstituted-pyrimidine-5-carbonitrile | Triethylorthoformate, Substituted anilines | Stepwise Imidate formation and Cyclization | Specific N- and 7-aryl substitution | mdpi.com |
| 6-Aryl-4-oxo-2-thioxo-hexahydro-pyrimidine-5-carbonitrile | Various electrophiles and nucleophiles | Cyclization of a pre-functionalized pyrimidine | Various fused pyrimido[4,5-d]pyrimidines |
Stereoselectivity in the Synthesis of Pyrimido[4,5-d]pyrimidines
Stereoselectivity becomes a critical consideration when the pyrimido[4,5-d]pyrimidine core or its substituents contain chiral centers. The biological activity of such compounds can be highly dependent on their stereochemistry, with one enantiomer or diastereomer often exhibiting significantly higher potency than the others. nih.gov
The introduction of stereocenters can be achieved through several methods, including the use of chiral starting materials, chiral auxiliaries, or asymmetric catalysis. In the context of fused pyrimidine systems, stereoselectivity is often crucial for their interaction with biological targets. nih.gov
While specific examples of stereoselective synthesis of Pyrimido[4,5-d] researchgate.netwikipedia.orgdiazin-2-amine are not extensively documented in publicly available literature, principles of asymmetric synthesis are widely applied to related heterocyclic compounds. These principles can be extrapolated to the synthesis of chiral pyrimido[4,5-d]pyrimidine derivatives.
Chiral Resolution: A classical approach to obtaining enantiomerically pure compounds is through chiral resolution. This involves the separation of a racemic mixture into its individual enantiomers. wikipedia.org This can be achieved by forming diastereomeric salts with a chiral resolving agent, followed by separation through crystallization. wikipedia.org Chiral chromatography is another common method for separating enantiomers. mdpi.com
Asymmetric Synthesis: A more efficient approach is asymmetric synthesis, where a desired stereoisomer is synthesized selectively from an achiral or prochiral precursor. This can be accomplished using various strategies:
Chiral Pool Synthesis: Utilizing readily available chiral starting materials.
Chiral Auxiliaries: Temporarily attaching a chiral group to the substrate to direct the stereochemical outcome of a reaction. The auxiliary is removed after the desired stereocenter has been created.
Asymmetric Catalysis: Using a chiral catalyst to control the stereoselectivity of a reaction. This is often the most efficient method as a small amount of the chiral catalyst can generate a large amount of the desired enantiomer.
For instance, in the synthesis of related heterocyclic structures like piperidines, iridium-catalyzed asymmetric intramolecular allylic substitution has been used to create chiral centers with high enantioselectivity. nih.gov Similarly, organocatalysis, using small chiral organic molecules like proline derivatives, has emerged as a powerful tool for various asymmetric transformations, including aldol (B89426) and Michael reactions, which could be applied to build chiral pyrimido[4,5-d]pyrimidine precursors. mdpi.com
The following table outlines the stereochemical outcomes for selected related chiral pyrimidine derivatives, illustrating the high degree of stereoselectivity that can be achieved.
| Compound Class | Method | Key Finding | Stereoselectivity | Reference(s) |
| Pyrrolo[2,3-d]pyrimidine and Pyrimido[4,5-b]indole derivatives | Synthesis and biological evaluation of chiral derivatives | Significant differences in A1-adenosine receptor affinity between enantiomers. | High (e.g., 64-fold for one compound) | nih.gov |
| Chiral Piperidines (related N-heterocycles) | Iridium-catalyzed asymmetric intramolecular cyclization | Formation of highly enantioenriched C4-substituted piperidines. | High enantioselectivity | nih.gov |
| Prolinamide-based organocatalysts | Asymmetric aldol reaction | Catalyst structure influences the diastereomeric and enantiomeric ratio of the products. | Good to excellent dr and ee | mdpi.com |
| 4-Nitropropranolol and 7-Nitropropranolol | Chiral HPLC resolution | Successful separation of racemic mixtures into pure enantiomers. | Baseline separation of enantiomers | mdpi.com |
Reactivity and Chemical Transformations of Pyrimido 4,5 D 1 2 Diazin 2 Amine and Its Analogs
Reactivity of Substituents on the Pyrimido[4,5-d]rsc.orgnih.govdiazin-2-amine Ring System
The nature of substituents can significantly influence the biological activity of the resulting compounds. For instance, in a series of 4,7-disubstituted pyrimido[4,5-d]pyrimidines, the type of aliphatic chain at the 7-position was found to be a critical determinant of antiviral effectiveness. nih.gov Compounds featuring a cyclopropylamino group or other long aliphatic chains at this position showed notable efficacy against human coronavirus 229E, whereas those with an N-methylpiperazinyl group were inactive. nih.gov This highlights the importance of steric and electronic properties of the substituent in molecular interactions. Furthermore, the presence of an exocyclic secondary nitrogen at position 7 appears to be a key feature for antiviral action. nih.gov In a different study, the absence of substituents on aromatic rings attached to the pyrimido[4,5-d]pyrimidine (B13093195) core was associated with a lower predicted risk profile for the molecule. mdpi.com
Ring-Opening Reactions and Stability Considerations
The fused pyrimido[4,5-d]pyrimidine ring system possesses considerable aromatic stability, allowing it to undergo various chemical transformations without degradation of the core structure. The synthesis of these compounds often involves high-temperature conditions, such as refluxing in ethanol (B145695) or n-butanol, which the ring system withstands. rsc.orgnih.gov However, the stability is not absolute, and under certain conditions, the ring can be susceptible to cleavage.
A notable example is the hydration and subsequent ring-opening of 2,4-disubstituted-pyrimido[4,5-d]pyrimidines. This reaction leads to the formation of 4-amino-5-formyl-2,6-disubstituted-pyrimidines, demonstrating a specific pathway for the cleavage of the diazine portion of the scaffold. rsc.org Thermal stability can also be a limiting factor in some synthetic routes involving related precursors; for example, degradation of an amidine derivative used in the synthesis of a related pyrimido[5,4-d]pyrimidine (B1612823) was observed at temperatures exceeding 115 °C. nih.gov
These findings indicate that while the core is generally robust, its stability can be compromised by specific reagents like water (acting as a nucleophile) or by exceeding thermal limits, leading to ring-opening or degradation.
Derivatization Strategies via Functional Group Interconversions
A primary method for creating diverse libraries of pyrimido[4,5-d]pyrimidine analogs is through the interconversion of functional groups on a pre-formed core or a key intermediate. These strategies allow for the selective introduction of various substituents at different positions on the ring.
One powerful strategy involves building the second pyrimidine (B1678525) ring onto a 6-aminouracil (B15529) precursor. In a route to prepare 1,3,5,7-tetrasubstituted pyrimido[4,5-d]pyrimidine-2,4-diones, a 1,3-disubstituted 6-aminouracil is first acylated. The key step is a subsequent hydrazine-induced cyclization that forms the second fused pyrimidine ring, allowing for specific substituents to be placed at the N-1, N-3, C-5, and C-7 positions. nih.gov
Another sophisticated technique involves the conversion of a keto group (or its enol tautomer) into a triflate (trifluoromethanesulfonate) group, which is an excellent leaving group. For example, a pyrimido[4,5-d]pyrimidine-trione was converted to its corresponding triflate at the 4-position by reacting it with triflic anhydride (B1165640) (Tf₂O). nih.gov This triflate derivative is a versatile intermediate for introducing new groups via nucleophilic substitution reactions.
Aromatic nucleophilic substitution is also a common derivatization strategy. Starting from 4-amino-2-chloropyrimidine-5-carbonitrile, the chloro group can be displaced by various amines to yield substituted pyrimidines. mdpi.com These intermediates can then undergo further transformations to build the final fused-ring system.
The following table summarizes selected derivatization reactions.
| Starting Material | Reagents | Transformation | Product | Reference |
| 6-Amino-1,3-disubstituted uracil | 1. Acyl chloride (e.g., 2-(naphthalen-1-yl)acetyl chloride), LiHMDS 2. Hydrazine (B178648) hydrate (B1144303) (NH₂NH₂·H₂O) | Acylation of the 6-amino group followed by cyclization | 1,3,7-trisubstituted pyrimido[4,5-d]pyrimidine-2,4,5-trione | nih.gov |
| Pyrimido[4,5-d]pyrimidine-trione | Triflic anhydride (Tf₂O), Et₃N | Conversion of a hydroxyl (enol) group at C4 to a triflate leaving group | 4-triflyloxy-pyrimido[4,5-d]pyrimidine-dione derivative | nih.gov |
| 4-Amino-2-chloropyrimidine-5-carbonitrile | N-methylpiperazine | Nucleophilic substitution of the C2-chloro group | 4-Amino-2-(4-methylpiperazin-1-yl)pyrimidine-5-carbonitrile | mdpi.com |
| 4-Amino-2-(substituted-amino)pyrimidine-5-carbonitrile | N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA) | Formation of a reactive enamine intermediate at the 5-carbonitrile position | N'-(4-amino-2-(substituted-amino)pyrimidin-5-yl)-N,N-dimethylformimidamide | nih.gov |
Electrophilic and Nucleophilic Reactions on the Core Structure
The electron-deficient nature of the pyrimido[4,5-d]pyrimidine nucleus makes it generally unreactive towards electrophilic aromatic substitution. Such reactions would require forcing conditions and are not common. Instead, the core structure is highly susceptible to attack by nucleophiles.
A significant reaction pathway for this class of compounds is the Dimroth rearrangement. This rearrangement is often observed during the synthesis of substituted pyrimido[4,5-d]pyrimidines. The process typically involves a nucleophilic addition of an amine to the pyrimidine ring, followed by ring-opening and subsequent re-cyclization to yield a thermodynamically more stable, rearranged isomer. nih.gov For example, a synthetic route towards 4,7-disubstituted pyrimido[4,5-d]pyrimidines involves the reaction of an intermediate with an appropriate aniline (B41778), which proceeds via a nucleophilic addition followed by a Dimroth rearrangement to furnish the final product. nih.govnih.gov
Nucleophilic attack is also the basis for the ring-opening reactions discussed previously, where water acts as the nucleophile. rsc.org Another key reaction involves the treatment of a 4-amino-2-substituted-pyrimidine-5-carbonitrile with N,N-dimethylformamide dimethyl acetal (DMF-DMA). nih.gov Here, the DMF-DMA acts as an electrophile towards the amino group, but the resulting intermediate readily reacts with nucleophiles (anilines) in a subsequent step that involves nucleophilic attack on the core leading to cyclization and rearrangement. nih.gov
Advanced Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.
¹H NMR Studies
Proton NMR (¹H NMR) spectroscopy identifies the number and type of hydrogen atoms in a molecule. For pyrimido[4,5-d]pyrimidine (B13093195) derivatives, the aromatic protons on the fused ring system typically appear as distinct signals in the downfield region of the spectrum. The protons of the amino group (-NH₂) exhibit a characteristic signal whose chemical shift can vary depending on the solvent and concentration.
Table 1: Representative ¹H NMR Spectral Data for Substituted Pyrimido[4,5-d]pyrimidine Derivatives
| Proton Type | Typical Chemical Shift (δ ppm) | Multiplicity | Reference |
|---|---|---|---|
| Aromatic CH | 7.20 - 8.60 | Doublet, Multiplet | mdpi.com |
| Amine NH | Variable (e.g., 9.42-9.46) | Singlet (broad) | nih.gov |
| Imine NH | ~7.78 | Singlet | researchgate.net |
| Fused Ring NH | 10.06 - 10.41 | Singlet | mdpi.comatmiyauni.ac.in |
Note: Chemical shifts are dependent on the specific substitution pattern and solvent used.
¹³C NMR Studies
Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in pyrimido[4,5-d]diazin-2-amine gives rise to a distinct signal. The chemical shifts of these signals are indicative of the carbon's hybridization and electronic environment. Carbons within the aromatic heterocyclic rings typically resonate in the range of δ 100-170 ppm.
For example, the ¹³C NMR spectrum of an N-(3,5-Dimethoxyphenyl)-2-methyl-7-phenylpyrimido[4,5-d]pyrimidin-4-amine showed a series of signals corresponding to the fused ring system, with values at δ 105.11, 132.17, 158.17, 158.77, 160.78, 163.25, and 172.38 ppm. mdpi.com These values help in assigning the specific carbons of the pyrimido[4,5-d]pyrimidine core.
Table 2: Example ¹³C NMR Chemical Shifts for a Substituted Pyrimido[4,5-d]pyrimidine Derivative
| Carbon Type | Chemical Shift (δ ppm) | Reference |
|---|---|---|
| Aromatic/Heterocyclic C | 100.78 | mdpi.com |
| Aromatic/Heterocyclic C | 105.11 | mdpi.com |
| Aromatic/Heterocyclic C | 129.03 | mdpi.com |
| Aromatic/Heterocyclic C | 129.27 | mdpi.com |
| Aromatic/Heterocyclic C | 132.17 | mdpi.com |
| Aromatic/Heterocyclic C | 158.17 | mdpi.com |
| Aromatic/Heterocyclic C | 163.25 | mdpi.com |
| Aromatic/Heterocyclic C=N | 172.38 | mdpi.com |
Note: Data corresponds to N-(3,5-Dimethoxyphenyl)-2-methyl-7-phenylpyrimido[4,5-d]pyrimidin-4-amine.
Advanced Correlation Spectroscopy for Structure Confirmation
To definitively assign all proton and carbon signals and confirm the molecule's connectivity, two-dimensional (2D) NMR techniques are employed. These experiments reveal correlations between different nuclei.
COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, typically on adjacent carbon atoms. It would be used to trace the proton networks within the pyrimidine (B1678525) and diazine rings.
HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of a carbon signal based on its attached proton's chemical shift.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. researchgate.netresearchgate.net It is particularly powerful for identifying the connections between different parts of the molecule, such as linking substituents to the correct position on the heterocyclic core and confirming the fusion of the two rings. researchgate.net For Pyrimido[4,5-d] mdpi.comnih.govdiazin-2-amine, HMBC would show correlations between the amine protons and the carbons of the ring, confirming the position of the amino group.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The spectrum of Pyrimido[4,5-d] mdpi.comnih.govdiazin-2-amine is expected to show characteristic absorption bands. The N-H bonds of the primary amine group typically produce one or two sharp peaks in the 3300-3500 cm⁻¹ region. The stretching vibrations of the C=N and C=C bonds within the fused aromatic ring system result in absorptions in the 1500-1650 cm⁻¹ range. The C-N stretching vibrations are also expected to appear in the fingerprint region, typically between 1100 and 1350 cm⁻¹. nih.govatmiyauni.ac.in
Table 3: Typical Infrared Absorption Bands for Pyrimido[4,5-d]pyrimidine Derivatives
| Functional Group | Vibration Mode | Typical Frequency (cm⁻¹) | Reference |
|---|---|---|---|
| Primary Amine (N-H) | Stretch | 3300 - 3500 | nih.gov |
| Aromatic Ring (C=N/C=C) | Stretch | 1500 - 1650 | mdpi.com |
Mass Spectrometry (MS)
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation analysis. For Pyrimido[4,5-d] mdpi.comnih.govdiazin-2-amine (molecular formula C₆H₅N₅), the exact molecular weight can be determined with high accuracy using High-Resolution Mass Spectrometry (HRMS). mdpi.com The predicted monoisotopic mass is 147.05449 Da. uni.lu
Common ionization techniques such as Electrospray Ionization (ESI) would likely produce a prominent protonated molecular ion [M+H]⁺ at m/z 148.06177. mdpi.comuni.lu Other adducts, such as the sodium adduct [M+Na]⁺, may also be observed. uni.lu The fragmentation pattern under techniques like Electron Impact (EI) ionization could involve characteristic losses, such as the retro-Diels-Alder reaction, which has been observed in similar fused pyridazine (B1198779) ring systems. growingscience.com
Table 4: Predicted Mass Spectrometry Data for Pyrimido[4,5-d] mdpi.comnih.govdiazin-2-amine
| Adduct | m/z (Predicted) | Reference |
|---|---|---|
| [M]⁺ | 147.05394 | uni.lu |
| [M+H]⁺ | 148.06177 | uni.lu |
| [M+Na]⁺ | 170.04371 | uni.lu |
| [M+K]⁺ | 186.01765 | uni.lu |
Source: PubChem CID 55290968
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. By diffracting X-rays off a single crystal of the compound, a precise map of electron density can be generated, revealing the exact positions of atoms.
While specific crystallographic data for the parent Pyrimido[4,5-d] mdpi.comnih.govdiazin-2-amine is not detailed in the provided search results, the technique has been successfully applied to its derivatives. researchgate.net An X-ray crystal structure analysis would provide unambiguous confirmation of the fused ring system's planarity and the precise location of the 2-amino substituent. It would also yield accurate measurements of bond lengths, bond angles, and torsion angles. mdpi.com Furthermore, the analysis reveals how molecules pack in the crystal lattice, detailing intermolecular interactions such as hydrogen bonding (e.g., between the amine group of one molecule and a ring nitrogen of another) and potential π–π stacking between the aromatic rings. mdpi.comnih.gov
Elemental Analysis for Compositional Verification
Elemental analysis is a fundamental analytical technique employed to determine the elemental composition of a chemical compound. In the synthesis of novel heterocyclic compounds like Pyrimido[4,5-d] researchgate.netrsc.orgdiazin-2-amine and its derivatives, this method is crucial for verifying the empirical and molecular formula of the newly formed substance. The technique quantitatively measures the mass percentages of carbon (C), hydrogen (H), nitrogen (N), and other elements present. The experimentally determined percentages are then compared against the theoretically calculated values based on the proposed chemical structure. A close correlation between the found and calculated values provides strong evidence for the successful synthesis and purity of the target compound.
Detailed Research Findings
The molecular formula for the parent compound, Pyrimido[4,5-d] researchgate.netrsc.orgdiazin-2-amine, is established as C₆H₅N₅. Based on the atomic masses of carbon, hydrogen, and nitrogen, the theoretical elemental composition can be calculated. This provides a benchmark against which experimental results are measured.
| Element | Symbol | Atomic Mass (amu) | Atoms in Formula | Total Mass (amu) | Mass Percentage (%) |
| Carbon | C | 12.011 | 6 | 72.066 | 48.31 |
| Hydrogen | H | 1.008 | 5 | 5.040 | 3.38 |
| Nitrogen | N | 14.007 | 5 | 70.035 | 46.96 |
| Total | 147.141 | 100.00 |
In practice, researchers synthesizing derivatives of the pyrimido[4,5-d]pyrimidine scaffold consistently utilize elemental analysis or high-resolution mass spectrometry (HRMS) to confirm the structures of their products. HRMS provides a highly accurate mass measurement, which serves as a proxy for elemental composition confirmation. For instance, in the synthesis of novel N,7-diphenylpyrimido[4,5-d]pyrimidin-4-amines, HRMS was used to verify the composition of the final products. mdpi.com The data shows a very close match between the calculated (Calcd) and experimentally found (Found) masses, typically within a margin of ±0.0002 atomic mass units. mdpi.com
The table below presents data from synthetic studies on related pyrimido[4,5-d]pyrimidine derivatives, illustrating the comparison between theoretical and experimental values that confirms compositional integrity.
| Compound | Molecular Formula | Analysis Type | Calculated Value | Found Value | Reference |
| N-(4-methoxyphenyl)-2-methyl-7-phenyl-5-(trifluoromethyl)pyrimido[4,5-d]pyrimidin-4-amine | C₂₃H₁₉F₃N₅O | HRMS (M+H)⁺ | 454.1536 | 454.1538 | mdpi.com |
| 5-Ethyl-2-methyl-7-phenyl-N-(p-tolyl)pyrimido[4,5-d]pyrimidin-4-amine | C₂₂H₂₂N₅ | HRMS (M+H)⁺ | 356.1870 | 356.1869 | mdpi.com |
| 2-(m-Tolyl)-9H-pyrimido[4,5-b]indole | C₁₇H₁₄N₃ | HRMS (M+H)⁺ | 260.1182 | 260.1185 | mdpi.com |
| 2-(3-Methoxyphenyl)-9H-pyrimido[4,5-b]indole | C₁₇H₁₄N₃O | HRMS (M+H)⁺ | 276.1131 | 276.1137 | mdpi.com |
This rigorous verification is a standard and indispensable step in the structural elucidation of newly synthesized heterocyclic systems, ensuring that the prepared compound possesses the intended atomic arrangement and molecular formula before further spectroscopic or biological evaluation is undertaken. nih.gov
Computational and Theoretical Chemistry Studies of Pyrimido 4,5 D 1 2 Diazin 2 Amine
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic properties of molecules. It is extensively used to investigate pyrimidine (B1678525) derivatives. nih.govresearchgate.netphyschemres.org
DFT calculations are employed to determine the most stable three-dimensional arrangement of atoms in a molecule, known as geometry optimization. For pyrimido[4,5-d]pyrimidine (B13093195) systems, DFT methods like B3LYP with basis sets such as 6-311++G(d,p) are used to calculate optimized structural parameters. researchgate.netphyschemres.orgmdpi.com These calculations provide data on bond lengths, bond angles, and dihedral angles.
The optimized geometry reveals that the fused pyrimidine rings are nearly planar, a characteristic feature of aromatic systems. The introduction of the amino group at position 2 can induce minor deviations from planarity. The electronic structure of the molecule is characterized by a delocalized π-electron system extending over the bicyclic core. This delocalization is crucial for its stability and chemical properties. The nitrogen atoms within the rings and the exocyclic amino group significantly influence the electron distribution, creating regions of high electron density. researchgate.net
Table 1: Representative Calculated Geometrical Parameters for a Pyrimido[4,5-d]pyrimidine Core (Note: These are typical values based on DFT studies of related structures, as specific data for Pyrimido[4,5-d] nih.govrsc.orgdiazin-2-amine is not readily available in the searched literature.)
| Parameter | Bond | Typical Length (Å) |
| Bond Length | C-N (pyrimidine ring) | 1.33 - 1.38 |
| C-C (ring fusion) | 1.40 - 1.45 | |
| C-N (amino group) | 1.35 - 1.39 | |
| Parameter | Atoms | Typical Angle (°) |
| Bond Angle | N-C-N (pyrimidine ring) | 115 - 120 |
| C-N-C (pyrimidine ring) | 118 - 122 |
This table is illustrative. Actual values would require specific DFT calculation for the molecule.
Frontier Molecular Orbital (FMO) theory is a fundamental concept used to explain chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO represents the ability to donate an electron (nucleophilicity), while the LUMO represents the ability to accept an electron (electrophilicity). wikipedia.orgyoutube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. researchgate.netresearchgate.net A smaller gap suggests higher reactivity. researchgate.net
For Pyrimido[4,5-d] nih.govrsc.orgdiazin-2-amine, DFT calculations would show the HOMO is primarily localized on the electron-rich regions, particularly the amino group and the pyrimidine ring containing it. researchgate.netnih.gov The LUMO, conversely, is typically distributed over the electron-deficient pyrimidine ring. researchgate.netnih.gov This distribution indicates that the molecule would likely act as a nucleophile through its amino group in reactions with electrophiles. The HOMO-LUMO gap for related pyrimidine derivatives is often found to be in a range that suggests moderate to high reactivity, which is crucial for their biological activities. mdpi.com
Table 2: Typical Frontier Molecular Orbital Energies for Pyrimidine Derivatives (Note: These values are representative and compiled from studies on analogous heterocyclic systems.)
| Molecular Orbital | Typical Energy (eV) | Implication |
| HOMO | -5.5 to -6.5 | Electron-donating capability, nucleophilic sites |
| LUMO | -1.0 to -2.5 | Electron-accepting capability, electrophilic sites |
| HOMO-LUMO Gap (ΔE) | 3.5 to 4.5 | Chemical reactivity and kinetic stability |
This table is illustrative. Actual values would require specific DFT calculation for the molecule.
Molecular Electrostatic Potential (MEP) analysis provides a visual representation of the charge distribution within a molecule. rsc.org It maps the electrostatic potential onto the electron density surface, allowing for the identification of sites prone to electrophilic and nucleophilic attack. researchgate.net In an MEP map, regions of negative potential (typically colored red or yellow) indicate electron-rich areas, which are susceptible to attack by electrophiles. Regions of positive potential (blue) are electron-poor and are targets for nucleophiles, while green areas are neutral.
For Pyrimido[4,5-d] nih.govrsc.orgdiazin-2-amine, the MEP surface would show the most negative potential localized around the nitrogen atoms of the pyrimidine rings and the exocyclic amino group, due to the presence of lone pairs of electrons. rsc.orgresearchgate.net These sites are the most probable centers for protonation and hydrogen bonding interactions. The hydrogen atoms of the amino group would exhibit a positive potential, making them hydrogen bond donors.
DFT calculations are instrumental in predicting the chemical reactivity and potential tautomeric forms of a molecule. Global reactivity descriptors, derived from FMO energies, such as electronegativity (χ), chemical hardness (η), and electrophilicity (ω), can be calculated to quantify reactivity. nih.govmdpi.com
Tautomerism is a significant phenomenon in heterocyclic amines. Pyrimido[4,5-d] nih.govrsc.orgdiazin-2-amine can theoretically exist in several tautomeric forms, primarily involving the migration of a proton between the exocyclic amino group and the ring nitrogen atoms (an amine-imine tautomerism). researchgate.net DFT calculations can determine the relative energies and stabilities of these tautomers. Studies on related 2-aminopyrimidine (B69317) systems have shown that the amino tautomer is generally the most stable form in the gas phase and in various solvents. researchgate.netnih.gov The presence of water molecules can facilitate the tautomerization process by lowering the activation energy barrier through the formation of cyclic transition states. nih.gov
DFT calculations can accurately predict spectroscopic properties, which is invaluable for structure elucidation. physchemres.orgresearchgate.net
Infrared (IR) Spectroscopy: Theoretical vibrational frequencies can be calculated and compared with experimental IR spectra. This comparison helps in the assignment of vibrational modes to specific functional groups, such as N-H stretching of the amino group, C=N stretching within the rings, and ring deformation modes. physchemres.orgresearchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy: DFT can predict ¹H and ¹³C NMR chemical shifts. By calculating the magnetic shielding tensors for each nucleus, theoretical chemical shifts can be obtained and correlated with experimental data, aiding in the complete assignment of the NMR spectrum. mdpi.com This is particularly useful for complex heterocyclic systems where spectral interpretation can be challenging.
Molecular Modeling and Dynamics Simulations
Beyond static DFT calculations, molecular modeling techniques like molecular docking and molecular dynamics (MD) simulations are used to study the dynamic behavior of Pyrimido[4,5-d] nih.govrsc.orgdiazin-2-amine, especially its interactions with biological macromolecules. nih.govnih.gov
Molecular docking is a computational method that predicts the preferred orientation of one molecule when bound to a second, typically a protein receptor. nih.gov This is widely used in drug discovery to understand how a molecule like a pyrimidopyrimidine derivative might inhibit an enzyme, for instance, by fitting into its active site. nih.gov
Molecular Docking Studies of Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. This method is instrumental in screening virtual libraries of compounds and understanding the structural basis of protein-ligand interactions.
Studies on pyrimido[4,5-d]pyrimidine derivatives have employed molecular docking to explore their potential against a wide array of biological targets. For instance, derivatives have been docked against various microbial proteins to investigate their antibacterial and antifungal properties. acgpubs.org One study performed docking of pyrimido[4,5-d]pyrimidine compounds against twelve different proteins, including those from Bacillus cereus, Aspergillus flavus, and the SARS-CoV-2 Omicron variant, identifying key amino acid residues like PHE-66, ARG-176, and VAL-124 as crucial for binding. acgpubs.orgresearchgate.net
In another research effort, 5-((E)-styryl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione derivatives were docked into the crystal structure of the human serotonin (B10506) reuptake transporter (SERT) to evaluate their potential as antidepressant agents. sciepub.com Using AutoDock Vina, researchers compared the binding energies of these compounds to the known inhibitor escitalopram, identifying several derivatives with superior predicted binding affinities. sciepub.com Similarly, docking studies have been performed on the SARS-CoV-2 main protease, where certain derivatives showed strong binding scores, suggesting potential antiviral applications. researchgate.net These studies highlight how docking is used to identify promising candidates and the specific interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. zenodo.org
| Derivative Class | Protein Target(s) | Key Findings | Reference |
|---|---|---|---|
| Pyrimido[4,5-d]pyrimidine derivatives | Bacterial, Fungal & Viral Proteins (e.g., B. cereus, A. flavus, SARS-CoV-2) | Identified key binding residues and demonstrated strong binding affinity, suggesting broad-spectrum antimicrobial potential. | acgpubs.org |
| 5-((E)-styryl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-diones | Human Serotonin Reuptake Transporter (SERT) | Several derivatives showed higher predicted binding energy than the reference drug escitalopram. | sciepub.com |
| Pyrimido[4,5-d]pyrimidine derivatives | SARS-CoV-2 Main Protease (Mpro) | Compounds demonstrated high docking scores, indicating potential as COVID-19 therapeutics. | researchgate.net |
Molecular Dynamics (MD) Simulations for Conformational Analysis
While molecular docking provides a static snapshot of ligand binding, molecular dynamics (MD) simulations offer a dynamic view, simulating the movement of atoms in the ligand-protein complex over time. zenodo.org This technique is crucial for assessing the conformational stability of the binding pose predicted by docking.
For pyrimido[4,5-d]pyrimidine derivatives, MD simulations have been used to validate the stability of the docked complexes. acgpubs.orgresearchgate.net Studies have run simulations for periods up to 100 nanoseconds to observe the flexibility of the ligand in the active site and to ensure that the key interactions identified in docking are maintained over time. acgpubs.orgdergipark.org.trjapsonline.com Analysis of the simulation trajectory, by calculating metrics such as the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF), confirms whether the ligand remains stably bound or if it undergoes significant conformational changes that might disrupt binding. japsonline.com This validation step is critical for confirming the viability of a docked pose and increases confidence in the predicted binding mode. acgpubs.orgzenodo.org
Free Energy Calculations (e.g., MM-PBSA)
To provide a more quantitative estimate of binding affinity, free energy calculation methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM-PBSA) are often applied to snapshots from an MD simulation. japsonline.com This method calculates the binding free energy by combining the molecular mechanics energies with the polar and nonpolar contributions to solvation.
The MM-PBSA method has been successfully applied in studies of pyrimido[4,5-d]pyrimidine derivatives to refine binding predictions. researchgate.netresearchgate.net For example, after MD simulations of a docked complex, MM-PBSA calculations revealed a significant binding free energy, corroborating the strong binding affinity suggested by docking scores. researchgate.net In one study, the net binding energy values were calculated to further confirm the potent interaction of the ligands with the target protein. researchgate.net These calculations are invaluable for ranking different ligands and for providing a more accurate prediction of their biological activity before undertaking costly synthesis and experimental testing. japsonline.com
Quantitative Structure-Activity Relationship (QSAR) Studies
Quantitative Structure-Activity Relationship (QSAR) studies are computational models that correlate the chemical structure of compounds with their biological activity. The goal is to develop predictive models that can estimate the activity of new, unsynthesized compounds.
2D and 3D QSAR Models (e.g., CoMFA)
QSAR models can be developed in two or three dimensions. 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are particularly powerful. japsonline.comrowan.edu These methods analyze the steric and electrostatic fields surrounding a set of aligned molecules to determine which spatial properties are critical for biological activity.
While specific CoMFA studies on Pyrimido[4,5-d] sciepub.comacgpubs.orgdiazin-2-amine are not extensively detailed in available literature, the methodology has been thoroughly applied to structurally related heterocyclic systems like quinazolines. japsonline.comrowan.edu In these studies, a series of compounds is divided into a training set to build the model and a test set to validate its predictive power. rowan.edu The resulting CoMFA and CoMSIA models generate contour maps that visualize regions where steric bulk or specific electrostatic charges enhance or diminish activity, providing a clear roadmap for designing more potent molecules. japsonline.com For example, a CoMFA model might show that a bulky group is favored in one region (steric field) while a positive charge is favored in another (electrostatic field). rowan.edu
Predictive Modeling of Biological Activity
The ultimate goal of QSAR is to create a statistically robust model that can accurately predict the biological activity (e.g., IC₅₀ values) of novel compounds. dergipark.org.trbohrium.com The predictive power of a QSAR model is typically assessed using statistical metrics such as the cross-validated correlation coefficient (q²) and the predictive correlation coefficient for the external test set (r²_pred). japsonline.comrowan.edu
Studies on related pyrimidine derivatives have successfully generated such predictive models. dergipark.org.tr For instance, a 3D-QSAR study on quinazoline (B50416) inhibitors yielded a CoMFA model with a q² of 0.577 and an r²_pred of 0.926, and a CoMSIA model with a q² of 0.537 and an r²_pred of 0.921, indicating high predictive ability. japsonline.comrowan.edu Such models, once validated, become powerful tools in drug discovery, enabling the virtual screening of thousands of potential derivatives and prioritizing the most promising candidates for synthesis and testing, thereby saving significant time and resources. bohrium.com
| QSAR Model | Cross-Validated R² (q²) | Conventional R² (r²) | Predictive R² (r²_pred) | Field Contributions | Reference |
|---|---|---|---|---|---|
| CoMFA | 0.577 | 0.926 | 0.926 | Steric: 37.4%, Electrostatic: 62.6% | japsonline.comrowan.edu |
| CoMSIA | 0.537 | 0.964 | 0.921 | Steric: 8.6%, Electrostatic: 31.7%, Hydrophobic: 20.7%, HBD: 21.2%, HBA: 17.8% | japsonline.comrowan.edu |
Computational Analysis of Synthetic Pathways and Reaction Energetics
Beyond studying ligand-protein interactions, computational chemistry can also illuminate the processes by which molecules are made. Numerous synthetic routes for pyrimido[4,5-d]pyrimidine derivatives have been developed, often involving multicomponent reactions. researchgate.netmdpi.com Computational analysis, typically using Density Functional Theory (DFT), can be employed to investigate the mechanisms and thermodynamics of these reactions.
Studies on the synthesis of related heterocyclic systems have used quantum chemical calculations to analyze reaction energetics. nih.govsemanticscholar.org By optimizing the molecular structures of reactants, intermediates, transition states, and products, researchers can map out the entire reaction pathway. nih.gov This allows for the calculation of activation energies and reaction free energies, which helps in understanding why a particular reaction pathway is favored over another. nih.govsemanticscholar.org For example, DFT calculations can identify the most stable reaction intermediates and determine which synthetic route is the least energetically demanding, providing theoretical validation for experimentally observed outcomes and guiding the optimization of reaction conditions. semanticscholar.org
Investigation of Biological Target Interactions and Mechanisms
Enzyme Inhibition Studies
The pyrimidine (B1678525) core is a well-established pharmacophore in medicinal chemistry, known for its ability to interact with the active sites of numerous enzymes. Derivatives of the pyrimido[4,5-d] nih.govnih.govdiazin-2-amine scaffold have been the subject of various studies to explore their inhibitory potential against several classes of enzymes.
Dihydrofolate Reductase (DHFR) Inhibition
Dihydrofolate reductase is a crucial enzyme in the synthesis of nucleic acids and amino acids, making it a key target for antimicrobial and anticancer therapies. mdpi.comnih.govrjraap.combepls.com The ability of pyrimidine derivatives to mimic the natural substrate, dihydrofolate, allows them to act as effective inhibitors. wikipedia.org
Research into derivatives of 2-aminopyrimido[4,5-d]pyrimidin-4-(3H)-one has provided specific insights into their interaction with DHFR. A study on N-methylated derivatives demonstrated that these compounds can act as substrates for chicken DHFR. nih.gov The parent compound, 2-aminopyrimido[4,5-d]pyrimidin-4-(3H)-one, did not show substrate activity. nih.gov However, its methylated derivatives were processed by the enzyme, with their kinetics characterized by the following apparent Michaelis-Menten constants (Km) and maximal velocities (Vmax). nih.gov
| Compound | Apparent Km (mM) | Apparent Vmax (nmol L-1 min-1) |
| 6-methyl-2-aminopyrimido[4,5-d]pyrimidin-4-(3H)-one | 3.8 | 0.47 |
| 8-methyl-2-aminopyrimido[4,5-d]pyrimidin-4-(3H)-one | 0.08 | 2.27 |
| 8-ethyl-2-aminopyrimido[4,5-d]pyrimidin-4-(3H)-one | 0.65 | 0.30 |
| Enzyme concentration was 0.122 µM. nih.gov |
These findings indicate that specific structural modifications to the pyrimido[4,5-d]pyrimidine (B13093195) core are essential for its recognition and processing by DHFR. nih.gov
The primary mechanism by which many antifolates inhibit DHFR is through competitive inhibition, where the inhibitor binds to the active site of the enzyme, preventing the binding of the natural substrate, dihydrofolate. nih.gov Kinetic studies of cycloguanil-based analogs, which share structural similarities with pyrimidine derivatives, have revealed competitive inhibition behavior. nih.gov The 2,4-diamino substitution, a common feature in many DHFR inhibitors, is crucial for binding to the enzyme's active site. researchgate.net For the N-methyl derivatives of 2-aminopyrimido[4,5-d]pyrimidin-4-(3H)-one, their ability to be protonated at physiological pH is a key design element to promote binding to the DHFR active site, mimicking the binding of the natural protonated substrate. nih.gov
Cyclooxygenase (COX) Inhibition (COX-1, COX-2)
Cyclooxygenase enzymes are responsible for the formation of prostaglandins, which are key mediators of inflammation and pain. nih.govyoutube.com COX-1 is constitutively expressed and plays a role in protecting the gastric mucosa, while COX-2 is induced during inflammation, making it a prime target for anti-inflammatory drugs. youtube.comorientjchem.org
Several studies have demonstrated the potential of pyrimidine-based compounds as selective COX-2 inhibitors. nih.govnih.gov For instance, certain pyrimidine derivatives have shown a higher affinity for the COX-2 isoform over COX-1, with inhibitory activities comparable to the reference drug, meloxicam. nih.govnih.gov Thiazolo[4,5-d]pyrimidine derivatives have also been investigated as potent and selective COX-2 inhibitors. nih.gov
| Compound Class | Target | IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| Pyrimidine Derivatives (L1, L2) | COX-2 | Comparable to Meloxicam | High selectivity for COX-2 |
| Thiazolo[4,5-d]pyrimidines (9e, 9g, 9k) | COX-2 | 0.87 - 1.02 | >100 (for some derivatives) |
| IC50 values represent the concentration required for 50% inhibition. |
These findings suggest that the pyrimido[4,5-d]pyrimidine scaffold could be a promising framework for the development of novel anti-inflammatory agents with selective COX-2 inhibition, potentially reducing the gastrointestinal side effects associated with non-selective COX inhibitors. nih.govnih.gov
Phosphodiesterase Inhibition
Phosphodiesterases (PDEs) are a family of enzymes that regulate intracellular levels of cyclic nucleotides, such as cAMP and cGMP. Inhibition of these enzymes can lead to a variety of therapeutic effects, including vasodilation and anti-inflammatory responses. mdpi.com
Compounds with cores structurally related to pyrimido[4,5-d]pyrimidine have shown significant PDE inhibitory activity. For example, pyrazolo[1',5':1,6]pyrimido[4,5-d]pyridazin-4(3H)-ones have been identified as potent and selective inhibitors of phosphodiesterase 5 (PDE5). nih.gov One particular compound in this series exhibited an IC50 value of 8.3 nM for PDE5. nih.gov Additionally, a series of pyrido[3',2':4,5]thieno[3,2-d]pyrimidines were synthesized and tested as inhibitors of phosphodiesterase 4 (PDE4), a target for asthma and COPD. nih.gov
| Compound Class | Target | IC50 |
| Pyrazolo[1',5':1,6]pyrimido[4,5-d]pyridazin-4(3H)-ones (Compound 5r) | PDE5 | 8.3 nM |
| Pyrido[3',2':4,5]thieno[3,2-d]pyrimidines | PDE4 | Potent inhibition observed |
| IC50 values represent the concentration required for 50% inhibition. |
These results highlight the versatility of the broader pyrimidine-based heterocyclic systems in targeting different isoforms of the phosphodiesterase enzyme family.
Janus Kinase 1 (JAK1) Inhibition
Janus kinases are a family of tyrosine kinases that play a critical role in cytokine signaling pathways that mediate immune responses and cell growth. nih.govmdpi.com Inhibition of JAKs, particularly JAK1, has become an important strategy for the treatment of autoimmune diseases and certain cancers. mdpi.comwikipedia.org
A series of pyrimidine compounds have been discovered as potent and selective inhibitors of JAK1. nih.gov Through high-throughput screening and subsequent optimization, compounds with a 2,4-diaminopyrimidine core, which is related to the pyrimido[4,5-d] nih.govnih.govdiazin-2-amine structure, have demonstrated significant JAK1 inhibitory activity in cell-based assays that measure the inhibition of STAT5 phosphorylation. nih.gov The development of these inhibitors has focused on achieving selectivity over other JAK isoforms, such as JAK2, to minimize potential side effects. nih.gov
| Compound Class | Target | Potency | Selectivity |
| 2,4-Diaminopyrimidine Derivatives | JAK1 | Potent inhibition of STAT5 phosphorylation | Selective over JAK2 |
The exploration of pyrimidine-based scaffolds continues to be a fruitful area of research for the development of next-generation JAK1 inhibitors for a variety of inflammatory and proliferative disorders. nih.gov
Lipoxygenase Inhibition
Derivatives of the pyrimido[4,5-d]pyrimidine scaffold have been investigated for their potential to act as lipoxygenase inhibitors. Lipoxygenases are enzymes that play a crucial role in the biosynthesis of leukotrienes, which are inflammatory mediators. The inhibition of these enzymes is a therapeutic strategy for managing inflammatory diseases.
Research in this area has led to the development of various substituted pyrimido[4,5-d]pyrimidine compounds. For instance, a series of 2,6-bis-2-(methylamino)ethanol-4,8-bis-N-piperidinopyrimido[5,4-d]pyrimidine derivatives were synthesized and evaluated for their biological activity. google.com The synthetic approach involved a multi-step process starting from 2,4,6,8-tetrachloropyrimidopyrimidine, which was sequentially reacted with different amine derivatives to yield the final tetrasubstituted products. google.com These efforts highlight the pyrimido[4,5-d]pyrimidine core as a viable framework for developing novel lipoxygenase inhibitors.
Mechanism-Based Enzyme Inhibition
The pyrimido[4,5-d]pyrimidine nucleus has been utilized in the design of mechanism-based enzyme inhibitors, particularly targeting dihydrofolate reductase (DHFR). nih.gov This enzyme is essential for the synthesis of nucleic acids and amino acids, making it a key target for antimicrobial and anticancer therapies. nih.gov
In one study, quaternised derivatives of 2-aminopyrimido[4,5-d]pyrimidin-4(3H)-one were synthesized as analogues of 8-alkylpterins, which are known substrates for DHFR. nih.gov The design rationale was to create compounds that could be protonated at physiological pH, promoting binding to the active site of DHFR. Enzyme kinetic studies with chicken DHFR confirmed that these compounds act as substrates for the enzyme. The parent compound, 2-aminopyrimido[4,5-d]pyrimidin-4(3H)-one, did not show substrate activity, indicating that the N-alkylation was crucial for the interaction with DHFR. nih.gov
The kinetic parameters for these mechanism-based substrates are detailed in the table below.
| Compound | Apparent K_m (mM) | Apparent V_max_ (nmol L⁻¹ min⁻¹) |
| 6-methyl derivative | 3.8 | 0.47 |
| 8-methyl derivative | 0.08 | 2.27 |
| 8-ethyl derivative | 0.65 | 0.30 |
| Data from enzyme kinetic studies with chicken DHFR at an enzyme concentration of 0.122 µM. nih.gov |
These findings demonstrate that the pyrimido[4,5-d]pyrimidine scaffold can be chemically modified to function as a mechanism-based inhibitor, where the compound is processed by the target enzyme, leading to a specific interaction or inhibition. nih.gov
Structure-Activity Relationship (SAR) Studies
Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry for optimizing the therapeutic potential of a lead compound. For derivatives of pyrimido[4,5-d]pyrimidine, extensive SAR studies have been conducted to understand how chemical modifications to the core structure influence their biological activities, which include anticancer, antiviral, and neuroprotective effects. nih.govmdpi.comnih.gov
Elucidation of Key Structural Features for Activity
SAR analyses have revealed that the biological activity of pyrimido[4,5-d]pyrimidine derivatives is highly dependent on the substitution pattern around the fused ring system.
Substitution at Positions 2, 5, and 7: For cyclin-dependent kinase 2 (CDK2) inhibition, a 2,5,7-trisubstituted pattern is critical. The presence of an amino group at position 2, an aryl group at position 5, and an alkylthio group at position 7, which is further substituted with an amino group, has been shown to yield potent and selective CDK inhibitory activities. nih.gov
Substitution at Positions 4 and 7: In the context of antiviral and anticancer agents, 4,7-disubstituted pyrimido[4,5-d]pyrimidines have been explored. nih.govkuleuven.be An amino side chain at position 7 is a key feature, and its nature significantly impacts biological efficacy. nih.gov For activity against human coronavirus 229E, compounds with a cyclopropylamino group or an aminoindane moiety at position 4 showed remarkable efficacy. kuleuven.be
Substitution at Positions 2 and 6: For neuroprotective activity, a double substitution at positions 2 and 6 with an alkyl group has been identified as being essential. mdpi.com
Conformation: The spatial conformation of the molecule is also a determinant of its activity. The relationship between the three-dimensional structure and antidepressant properties has been established, suggesting that the molecular conformation is crucial for binding at presynaptic alpha-receptor sites. nih.gov
Impact of Substituents on Biological Potency
The nature of the substituents at various positions on the pyrimido[4,5-d]pyrimidine core has a profound effect on biological potency.
Amino Group at Position 2: In a series of CDK2 inhibitors, the nature of the amine substituent at the 2-position significantly influenced the inhibitory concentration (IC₅₀). For example, a cyclopropylamino group (compound 7f) resulted in a much lower IC₅₀ (0.05 µM) compared to an n-propylamino group (0.31 µM), indicating higher potency. nih.gov
Aryl Group at Position 7: For neuroprotective agents, the presence of a substituent on the aromatic ring attached to the amine is important. Compounds with a chlorine or methoxy group in the para position of the aromatic ring showed significant neuroprotective effects. mdpi.com
Aliphatic Chain at Position 7: The antiviral effectiveness against coronaviruses was found to be critically dependent on the aliphatic chain at position 7. kuleuven.be Compounds bearing an N-methylpiperazinyl group were inactive, whereas those with a cyclopropylamine or longer aliphatic chains demonstrated activity. kuleuven.be
Alkyl Group at N8: In related pyrido[2,3-d]pyrimidine (B1209978) structures, the size of the alkyl group on the nitrogen at position 8 was found to be important. Derivatives with an ethyl group at N8 were four times more active than the corresponding N8-methylated analogues. mdpi.com
The following table summarizes the CDK2 inhibitory activity of selected 2,5,7-trisubstituted pyrimido[4,5-d]pyrimidine derivatives, illustrating the impact of different substituents.
| Compound | R (substituent at position 2) | IC₅₀ for CDK2 (µM) |
| 7a | n-Propylamino | 0.31 |
| 7b | Isopropylamino | >10 |
| 7c | n-Butylamino | 0.53 |
| 7d | Isobutylamino | 0.58 |
| 7e | Cyclopentylamino | 0.25 |
| 7f | Cyclopropylamino | 0.05 |
| Data from a study on CDK2 inhibitors. nih.gov |
Conformational Restriction Strategies and Activity
Conformational restriction is a powerful strategy used in drug design to enhance potency and selectivity by reducing the flexibility of a molecule. This approach has been applied to scaffolds related to pyrimido[4,5-d]pyrimidine to lock the molecule into a bioactive conformation, thereby minimizing the entropic penalty upon binding to a target. acs.org
In the development of mTOR inhibitors, a conformational restriction strategy was employed on a pyrimido-pyrrolo-oxazine scaffold, which is structurally related to pyrimido[4,5-d]pyrimidine. acs.orgnih.gov By rigidifying the structure through the creation of a tricyclic system, researchers were able to investigate the influence of stereochemistry and the orientation of substituents on target binding and selectivity. acs.org
This strategy led to the key finding that the orientation of a morpholine group, a common substituent in kinase inhibitors, was critical for selectivity between mTOR and PI3Kα. acs.org In the conformationally restricted (S)-configured compound, the oxygen of the morpholine pointed towards a specific amino acid residue (Gln859) in the PI3Kα active site, potentially forming a stabilizing hydrogen bond. In contrast, the (R)-enantiomer's morpholine oxygen was oriented differently, leading to a significant drop in PI3Kα inhibitory activity and thus a large increase in selectivity for mTOR. acs.org This work highlights how fixing the conformation of substituents can be a successful tactic to achieve high target selectivity. nih.gov
Biochemical and Cellular Assay Methodologies (In Vitro)
A variety of in vitro biochemical and cellular assays are employed to evaluate the biological activity of pyrimido[4,5-d]pyrimidine derivatives and to elucidate their mechanisms of action.
Enzyme Inhibition Assays: These are biochemical assays that directly measure the ability of a compound to inhibit the activity of a specific enzyme target. For kinase inhibitors, such as those targeting CDK2, EGFR, and mTOR, assays are performed to determine the IC₅₀ value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%. nih.govacs.org For enzymes like DHFR, standard enzyme kinetic studies are conducted to determine parameters such as K_m and V_max in the presence of the test compound. nih.gov
Cell Proliferation and Cytotoxicity Assays: These cellular assays assess the effect of compounds on cell viability and growth. The WST-1 assay, for example, is a colorimetric assay used to quantify cell proliferation and cytotoxicity. nih.gov Compounds are often screened against a panel of human cancer cell lines to determine their anti-proliferative activity. nih.gov A clonogenic assay is another method used to determine the ability of single cells to proliferate and form colonies after treatment with a compound. nih.gov
Apoptosis and Cell Cycle Analysis: To understand the mechanism of cell death induced by a compound, assays for apoptosis and cell cycle arrest are used. Western blotting can be employed to measure the expression levels of key proteins involved in apoptosis, such as Bax, bcl-2, cleaved caspase-3, and cleaved PARP-1. nih.govnih.gov Flow cytometry is typically used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) following compound treatment. nih.gov
Neuroprotection and Antioxidant Assays: For compounds designed as neuroprotective agents, in cellulo assays are used to evaluate their ability to protect neuronal cells from damage induced by oxidative stress (e.g., from H₂O₂). mdpi.com The Oxygen Radical Absorbance Capacity (ORAC) assay is a standard method to measure the antioxidant activity of a compound. mdpi.com
Protein Aggregation Assays: To investigate activity against neurodegenerative diseases like Alzheimer's, assays that measure the inhibition of protein aggregation are utilized. The Thioflavin-T fluorescence method is commonly used to monitor the self-aggregation of amyloid-beta (Aβ) peptides. mdpi.com
Cell-Free Biochemical Assays (e.g., Enzyme Kinetics)
Cell-free assays are crucial for determining the direct inhibitory effect of compounds on purified molecular targets, such as enzymes, devoid of cellular complexity. Derivatives of the pyrimido[4,5-d]pyrimidine scaffold have been evaluated against several protein kinases, which are critical regulators of cell signaling and are often dysregulated in diseases like cancer.
One study focused on a series of 2,5,7-trisubstituted pyrimido[4,5-d]pyrimidine derivatives as inhibitors of Cyclin-Dependent Kinase 2 (CDK2), a key enzyme in cell cycle progression. nih.gov These compounds demonstrated potent and selective inhibitory activities in enzymatic assays. For instance, compound 7f from this series was identified as a highly potent inhibitor of CDK2, with a half-maximal inhibitory concentration (IC₅₀) significantly lower than the reference compound, roscovitine. nih.gov The selectivity of these compounds was also assessed against other kinases, such as CDK4 and Epidermal Growth Factor Receptor (EGFR), with most showing preferential inhibition of CDKs. nih.gov
Another series of pyrimido[5,4-d]pyrimidine-based compounds was tested for activity against parasites responsible for neglected tropical diseases. In cell-free assays, these compounds showed potent activity against Trypanosoma brucei (which causes sleeping sickness) and Leishmania infantum (which causes leishmaniasis), with IC₅₀ values in the low micromolar range. The most active compound, 4c , had an IC₅₀ of 0.94 µM against T. brucei. nih.govnih.gov
| Compound Series | Target Enzyme/Organism | Key Findings (IC₅₀) |
|---|---|---|
| 2,5,7-trisubstituted pyrimido[4,5-d]pyrimidines | CDK2 | Compound 7f : 0.05 µM |
| 2,5,7-trisubstituted pyrimido[4,5-d]pyrimidines | CDK4 | Compound 6d : 0.66 µM |
| Pyrimido[5,4-d]pyrimidines | Trypanosoma brucei | Compound 4c : 0.94 µM |
| Pyrimido[5,4-d]pyrimidines | Leishmania infantum | Compound 4c : 3.13 µM |
Cell-Based Assays (e.g., Neuroprotection, Biofilm Inhibition)
Cell-based assays provide insight into a compound's activity within a biological context, assessing effects such as cell viability, proliferation, and protection against cellular stressors.
Neuroprotection: A series of novel N,7-diphenylpyrimido[4,5-d]pyrimidin-4-amines were synthesized and evaluated for their neuroprotective properties against hydrogen peroxide (H₂O₂)-induced cell death in a human neuroblastoma cell line (SH-SY5Y). mdpi.com Several compounds demonstrated significant neuroprotective effects. Notably, compound 4i was able to almost completely reverse the toxicity induced by H₂O₂, showing 118% cell viability at a concentration of 1 µM. mdpi.com These compounds were also investigated for their ability to inhibit the self-aggregation of the amyloid-beta peptide (Aβ₁₋₄₂), a key event in the pathology of Alzheimer's disease. Compound 4j showed a significant 56.6% inhibition of Aβ₁₋₄₂ aggregation. mdpi.comresearchgate.net
| Compound | Neuroprotective Activity (% Cell Viability vs. H₂O₂ control) | Aβ₁₋₄₂ Aggregation Inhibition (%) |
|---|---|---|
| 4g | 59% (at 1 µM) | 16.3% |
| 4i | 118% (at 1 µM) | 25.7% |
| 4j | 46% (at 1 µM) | 56.6% |
Anti-proliferative Activity: In addition to their enzymatic inhibition, the CDK2-inhibiting pyrimido[4,5-d]pyrimidine derivatives were tested for their ability to inhibit the proliferation of cultured human tumor cells. Compounds 17 and 18 from one study significantly inhibited the proliferation of Ramos and TMD8 cancer cell lines and were found to arrest the cell cycle in the G1 phase. nih.gov Similarly, a separate study found that hetero-aromatic pyrazole (B372694) substituted hexahydropyrimido[4,5-d]pyrimidine derivatives, such as compound 4a , exhibited the highest anticancer activity against a panel of cancer cell lines. atmiyauni.ac.in
Binding Affinity Studies (e.g., Kᵢ values)
Binding affinity studies quantify the strength of the interaction between a compound and its target. The inhibition constant (Kᵢ) is a key metric, with lower values indicating tighter binding. For the pyrimido[4,5-d]pyrimidine scaffold, binding affinities have often been predicted using computational molecular docking studies before being confirmed experimentally.
In a study of synthesized hexahydropyrimido[4,5-d]pyrimidine derivatives as potential anticancer agents, molecular docking was used to predict their binding affinity for Receptor-Interacting Protein Kinase 2 (RIPK2). atmiyauni.ac.in The results showed significant binding energies and low calculated Kᵢ values. Compound 4a exhibited a binding energy of -9.8 kcal/mol and a Kᵢ of 0.54 µM, comparable to the reference compound. atmiyauni.ac.in These computational predictions suggest a strong binding affinity between the compound and the active site of the target protein. atmiyauni.ac.in Furthermore, studies on more complex systems incorporating the pyrimido[4,5-d]pyrimidine core have shown high affinity for targets like the A1 adenosine receptor, with Kᵢ values in the low nanomolar range. core.ac.uk
| Compound | Target Protein | Binding Energy (kcal/mol) | Calculated Kᵢ (µM) |
|---|---|---|---|
| 4a | RIPK2 | -9.8 | 0.54 |
| 4b | RIPK2 | -7.79 | 1.95 |
| 4c | RIPK2 | -7.12 | 6.09 |
| 4d | RIPK2 | -7.51 | 3.14 |
Molecular Mechanisms of Action
Elucidating the molecular mechanism of action involves understanding how a compound binds to its target at the atomic level and how this binding event modulates the target's function. For pyrimido[4,5-d]pyrimidine derivatives, this has been extensively investigated through molecular docking and computational studies.
Active Site Binding and Allosteric Modulation
The primary mechanism of action for most reported pyrimido[4,5-d]pyrimidine derivatives appears to be competitive inhibition through direct binding at the active site of the target enzyme. atmiyauni.ac.inresearchgate.net In the case of protein kinases, these compounds often function as ATP-competitive inhibitors, occupying the same pocket as the endogenous ATP substrate. This binding mode blocks the kinase from performing its phosphorylation function, thereby interrupting the signaling pathway.
While allosteric modulation, where a ligand binds to a site distinct from the active site to modify protein activity, is a known mechanism for some pyrimidine-based compounds, specific evidence for this mode of action is not prominent in the reviewed literature for the pyrimido[4,5-d]pyrimidine scaffold. nih.gov Docking studies consistently place these derivatives within the orthosteric (active) sites of their target proteins. atmiyauni.ac.inresearchgate.netnih.gov
Hydrogen Bonding and Hydrophobic Interactions
The stability of the ligand-protein complex is governed by a network of non-covalent interactions. For pyrimido[4,5-d]pyrimidine derivatives, both hydrogen bonds and hydrophobic interactions are critical for target binding.
Molecular docking studies of hexahydropyrimido[4,5-d]pyrimidine derivatives with the RIPK2 protein revealed key interactions. The NH groups of the core pyrimidine rings were predicted to form crucial hydrogen bonds with the side chains of specific amino acids in the active site. atmiyauni.ac.in In addition to these directed hydrogen bonds, the compounds established numerous van der Waals and hydrophobic interactions with the target protein, further anchoring the ligand in the binding pocket. atmiyauni.ac.in Similar interaction patterns are observed in related fused pyrimidine systems targeting other kinases, where the pyrimidine core often forms hydrogen bonds with the "hinge" region of the kinase domain, a feature common to many kinase inhibitors. nih.gov
Role of Specific Residues in Target Interaction
Computational studies have identified the specific amino acid residues that are essential for the binding of pyrimido[4,5-d]pyrimidine derivatives. In the docking analysis of compound 4a with RIPK2, the NH groups of the fused pyrimidine core formed hydrogen bonds with residues ASN151 and ASP164. atmiyauni.ac.in These interactions are critical for the orientation and affinity of the compound.
In studies of related pyrido[3,4-d]pyrimidine kinase inhibitors targeting Mps1, specific residues were also identified as being crucial for binding. The pyrimidine ring formed a hydrogen bond with Gly605 in the hinge region, while other parts of the molecule interacted with Lys529. nih.gov A network of hydrophobic interactions was observed with residues such as Val539, Ala551, Cys604, and Leu654, creating a well-defined binding pocket. nih.gov These findings highlight how specific amino acid residues within the active site contribute to the binding affinity and selectivity of this class of compounds.
| Compound Series | Target Protein | Key Interacting Residues | Interaction Type |
|---|---|---|---|
| Hexahydropyrimido[4,5-d]pyrimidines | RIPK2 | ASN151, ASP164 | Hydrogen Bond |
| Pyrido[3,4-d]pyrimidines (related scaffold) | Mps1 | Gly605, Lys529 | Hydrogen Bond |
| Pyrido[3,4-d]pyrimidines (related scaffold) | Mps1 | Val539, Ala551, Cys604, Leu654 | Hydrophobic |
Influence on Protein Conformation and Catalysis
Derivatives of the pyrimido[4,5-d]pyrimidine nucleus have been extensively investigated as inhibitors of protein kinases, which are crucial enzymes in cellular signaling pathways. nih.govrjptonline.org Their mechanism of action often involves interacting with the ATP-binding pocket of these enzymes, thereby influencing their conformation and inhibiting their catalytic activity.
The structural similarity of the pyrimido[4,5-d]pyrimidine moiety to the adenine base of ATP allows these compounds to act as ATP-competitive inhibitors. nih.gov By occupying the ATP-binding site, these inhibitors prevent the kinase from binding its natural substrate, ATP, which is essential for the phosphorylation of target proteins. This inhibition effectively blocks the signal transduction pathways that rely on the kinase's activity. ekb.eg
Studies on 2,5,7-trisubstituted pyrimido[4,5-d]pyrimidine derivatives have demonstrated potent and selective inhibitory activity against cyclin-dependent kinase 2 (CDK2), a key regulator of the cell cycle. nih.gov The binding of these inhibitors to the kinase domain induces conformational changes that stabilize an inactive state of the enzyme, thus halting its catalytic function. Similarly, other derivatives have been designed as potent and selective inhibitors of the Epidermal Growth Factor Receptor (EGFR), including mutant forms that confer drug resistance in cancer. ekb.eg The quinazoline (B50416) scaffold, which is structurally related, is known to facilitate interactions within the ATP-binding pockets of kinases like EGFR, enhancing both potency and selectivity. nih.gov This mechanism of interfering with enzyme catalysis through competitive binding and conformational influence is a hallmark of many pyrimido[4,5-d]pyrimidine-based kinase inhibitors.
Anti-Aggregation Properties (e.g., Amyloid-beta)
The aggregation of amyloid-beta (Aβ) peptides is a central pathological event in Alzheimer's disease. mdpi.com Consequently, inhibiting this aggregation process is a key therapeutic strategy. Recent studies have identified derivatives of pyrimido[4,5-d]pyrimidine as potent inhibitors of Aβ self-aggregation. mdpi.comresearchgate.net
A series of eleven newly synthesized N,7-diphenylpyrimido[4,5-d]pyrimidin-4-amines were evaluated for their ability to inhibit the aggregation of Aβ₁₋₄₂ using a Thioflavin T-based fluorometric assay. mdpi.com Several of these compounds demonstrated significant inhibitory activity. mdpi.comresearchgate.net
Table 2: Inhibition of Aβ₁₋₄₂ Self-Aggregation by N,7-diphenylpyrimido[4,5-d]pyrimidin-4-amine Derivatives
| Compound | Inhibition of Aβ₁₋₄₂ Aggregation (%) at 2.5 μM | Reference |
|---|---|---|
| 4g | 16.3% | mdpi.com |
| 4i | 25.7% | mdpi.com |
| 4j | 56.6% | mdpi.com |
The results indicate that specific substitutions on the pyrimido[4,5-d]pyrimidine core can effectively interfere with the amyloid cascade. Compound 4j, in particular, showed a potent inhibitory effect, highlighting the potential of this chemical scaffold in the development of novel therapeutic agents for neurodegenerative diseases like Alzheimer's. mdpi.com
Antioxidant Properties
Recent research has highlighted the antioxidant potential of novel synthetic derivatives of pyrimido[4,5-d]pyrimidine. A study focused on a series of N,7-diphenylpyrimido[4,5-d]pyrimidin-4-amines demonstrated their capacity to counteract oxidative stress. The antioxidant activity of these compounds was evaluated using the Oxygen Radical Absorbance Capacity (ORAC) assay, which measures the ability of a compound to trap peroxyl radicals.
The results of the ORAC assay, expressed in Trolox equivalents (TE), revealed varying degrees of antioxidant efficacy among the synthesized compounds. While some compounds showed no activity, others exhibited a modest ability to scavenge peroxyl radicals. Notably, compounds designated as 4g , 4i , and 4j were identified as having promising antioxidant properties, with ORAC values of 0.24, 0.34, and 1.64 TE, respectively mdpi.comresearchgate.net.
Compound 4j was particularly noteworthy, demonstrating an antioxidant activity 1.6 times greater than that of Trolox, a standard antioxidant, and approximately 70% of the antioxidant activity of melatonin, a well-established antioxidant agent mdpi.comresearchgate.net. These findings underscore the potential of the pyrimido[4,5-d]pyrimidine scaffold in the development of new antioxidant agents. The structure-activity relationship suggests that specific substitutions on the phenyl rings play a crucial role in the antioxidant capacity of these molecules.
| Compound | ORAC Value (Trolox Equivalents) |
|---|---|
| 4g | 0.24 |
| 4i | 0.34 |
| 4j | 1.64 |
Neuroprotective Potential
The neuroprotective effects of pyrimido[4,5-d]pyrimidine derivatives have also been a subject of investigation, particularly in the context of oxidative stress-induced neuronal damage. The neuroprotective potential of a series of N,7-diphenylpyrimido[4,5-d]pyrimidin-4-amines was assessed by examining their ability to inhibit cell death in the human neuroblastoma cell line SH-SY5Y, induced by hydrogen peroxide (H₂O₂). H₂O₂ is known to generate exogenous free radicals, leading to cytotoxicity.
Several compounds from the series demonstrated significant neuroprotective effects against H₂O₂-induced toxicity. mdpi.com Notably, compounds 4g , 4h , 4i , and 4j showed remarkable efficacy. mdpi.com
Compound 4g exhibited a strong and dose-dependent neuroprotective effect, with 47%, 68%, and 77% protection at concentrations of 0.1 µM, 1 µM, and 5 µM, respectively mdpi.com.
Compound 4h was most effective at 0.1 µM, providing 66% neuroprotection, with significant but lower protection at higher concentrations mdpi.com.
Compound 4i was identified as the most potent neuroprotectant in the series, almost completely reversing the toxic effects of H₂O₂ with 118% protection at 1 µM and 95% at 5 µM mdpi.com.
Compound 4j also showed a significant neuroprotective effect, particularly at concentrations of 0.1 µM and 1 µM, with 67% and 46% protection, respectively mdpi.com.
From a structure-activity relationship standpoint, it was observed that a double substitution at positions 2 and 6 with an alkyl group, combined with a substituent on the para position of the aromatic ring attached to the aromatic amine, appears to be important for the neuroprotective activity. mdpi.com These findings highlight the potential of these pyrimido[4,5-d]pyrimidine derivatives as lead compounds for the development of novel neuroprotective agents for pathologies linked to oxidative stress. mdpi.comresearchgate.net
| Compound | Neuroprotection at 0.1 µM (%) | Neuroprotection at 1 µM (%) | Neuroprotection at 5 µM (%) |
|---|---|---|---|
| 4g | 47 | 68 | 77 |
| 4h | 66 | 39 | 26 |
| 4i | - | 118 | 95 |
| 4j | 67 | 46 | - |
Future Directions and Emerging Trends in Pyrimido 4,5 D 1 2 Diazin 2 Amine Research
Development of Novel Synthetic Routes with Enhanced Efficiency
The synthesis of pyrimido[4,5-d]pyrimidine (B13093195) derivatives is an active area of research, with a strong emphasis on improving efficiency, reducing reaction times, and employing environmentally friendly conditions. Modern synthetic strategies are moving towards one-pot, multicomponent reactions that offer significant advantages over traditional linear syntheses by being more atom-economical and procedurally simple. semanticscholar.orgresearchgate.net
Recent advancements include:
Two-Step Synthesis: A simple and inexpensive two-step procedure has been developed to synthesize novel N,7-diphenylpyrimido[4,5-d]pyrimidin-4-amines from readily available reagents. This method involves the initial reaction of 4-amino-2,6-alkylpyrimidine-5-carbonitrile with triethylorthoester derivatives, followed by a reaction with substituted anilines in the presence of catalytic acetic acid, achieving yields of up to 57%. mdpi.com
Three-Component Reactions: A novel one-pot, three-component condensation of aryl glyoxals, acetylacetone, and urea (B33335) has been established, leading to functionalized dihydropyrimidinones. These intermediates can then undergo condensation with hydrazines to produce new pyrimido[4,5-d]pyridazines. semanticscholar.org This approach aligns with green chemistry principles by using a recyclable catalyst under solvent-free conditions. semanticscholar.org Another efficient one-pot, three-component protocol involves the condensation of 6-amino-2-thiouracil, an aldehyde, and thiourea (B124793) to prepare the core scaffold. nih.gov
Microwave-Assisted Synthesis: The use of microwave-assisted conditions has been shown to be effective for the synthesis of related pyrimido[5,4-e] mdpi.comnih.govoxazine diones, suggesting a potential avenue for accelerating the synthesis of pyrimido[4,5-d]pyrimidines. This method offers benefits such as reduced reaction times and high yields. researchgate.net
Domino Processes: An efficient one-pot method for synthesizing related pyrimido[5,4-c]pyridazines involves a domino process that combines an aza-Wittig reaction with heterocyclization, demonstrating the power of sequential reactions in building complex heterocyclic systems. researchgate.net
| Synthetic Strategy | Key Reagents | Key Features | Reference |
|---|---|---|---|
| Two-Step Synthesis | 4-amino-2,6-alkylpyrimidine-5-carbonitrile, triethylorthoester, anilines | Simple, inexpensive, yields up to 57% | mdpi.com |
| Three-Component Condensation | Aryl glyoxals, acetylacetone, urea, hydrazines | Green chemistry, solvent-free, good yields | semanticscholar.org |
| One-Pot Three-Component Reaction | 6-Amino-2-thiouracil, aldehyde, thiourea | Efficient preparation of the core scaffold | nih.gov |
| Domino Aza-Wittig/Heterocyclization | Iminophosphorane, phenylisocyanate, amines | One-pot, efficient for related fused systems | researchgate.net |
Advanced Mechanistic Studies of Reactivity
A deeper understanding of the reaction mechanisms underlying the formation of pyrimido[4,5-d]pyrimidines is crucial for optimizing existing synthetic routes and designing new ones. While detailed mechanistic studies specifically for Pyrimido[4,5-d] mdpi.comnih.govdiazin-2-amine are emerging, research on related heterocyclic systems provides valuable insights.
For instance, the mechanism for a two-step process to form pyrimido[4,5-d]pyridazines has been proposed. It begins with the protonation of an arylglyoxal's hydroxyl group, creating an electrophilic center that is attacked by urea to form a key iminium intermediate. semanticscholar.org Theoretical investigations into the formation of pyrido[2,3-d]pyrimidines have elucidated a multi-step pathway involving Knoevenagel condensation, Michael addition, cyclization, and tautomerization. nih.gov Computational studies on the reaction of 1,2,3-triazines with amidines to form pyrimidines have shown that the reaction proceeds through an addition/N2 elimination/cyclization pathway, rather than a conventional Diels-Alder sequence. The rate-limiting step was identified as the initial nucleophilic attack of the amidine on the azine ring. nih.gov Such computational and experimental approaches are vital for elucidating the intricate pathways of these complex reactions and will likely be applied more extensively to the pyrimido[4,5-d]pyrimidine system.
Rational Design of New Pyrimido[4,5-d]mdpi.comnih.govdiazin-2-amine Analogs with Tailored Biological Profiles
The versatility of the pyrimido[4,5-d]pyrimidine scaffold allows for systematic structural modifications to optimize activity against specific biological targets. Rational design, often guided by structure-activity relationship (SAR) studies and computational modeling, is a key trend in developing new analogs with improved potency and selectivity.
Anticancer Agents: In the development of Cyclin-Dependent Kinase 2 (CDK2) inhibitors, the pyrimido[4,5-d]pyrimidine moiety was selected to mimic the adenine region of ATP. Subsequent optimization of side chains at the 2, 5, and 7-positions led to the discovery of potent and selective inhibitors. For example, compound 7f from one study was found to be more active than the reference compound roscovitine, with an IC50 value of 0.05 µM. nih.gov
Antimicrobial Agents: Structure-based design has been employed to create novel pyrimido[4,5-c]pyridazine derivatives as inhibitors of Dihydropteroate Synthase (DHPS), a validated target for sulfonamide antibiotics. By analyzing the binding of a known inhibitor, researchers designed a series of analogs to improve binding affinity within the pterin pocket of the enzyme. nih.gov This involved optimizing the length of a side chain carboxylic acid to better engage the pyrophosphate binding site. nih.gov
CNS Agents: A rational medicinal chemistry strategy was used to develop pyrimido[4,5-d]azepines as potent and selective 5-HT2C receptor agonists. The design focused on achieving CNS penetration coupled with SAR-based optimization to ensure high selectivity over related 5-HT2A and 5-HT2B receptors. nih.gov
| Analog Series | Biological Target | Design Strategy | Key Findings | Reference |
|---|---|---|---|---|
| 2,5,7-trisubstituted pyrimido[4,5-d]pyrimidines | CDK2 | Mimic ATP binding site; optimize side chains | Identified potent inhibitors (e.g., IC50 = 0.05 µM) with good selectivity. | nih.gov |
| 4,5-dioxo-1,4,5,6-tetrahydropyrimido[4,5-c]pyridazines | Dihydropteroate Synthase (DHPS) | Structure-based design to improve binding in pterin pocket | Removing an N-methyl substitution increased inhibition. | nih.gov |
| 4-substituted pyrimido[4,5-d]azepines | 5-HT2C Receptor | SAR-based optimization for potency, selectivity, and CNS penetration | Developed potent partial agonists with no measurable off-target functional agonism. | nih.gov |
Integration of Computational and Experimental Approaches for Discovery
The synergy between computational and experimental methods is accelerating the discovery of new pyrimido[4,5-d]pyrimidine-based molecules. In silico techniques such as molecular docking, homology modeling, and molecular dynamics simulations are increasingly used to predict binding modes, rationalize SAR, and prioritize compounds for synthesis and biological testing.
Homology Modeling: In the absence of a crystal structure for the 5-HT2C receptor, homology modeling was utilized to rationalize the binding and agonist efficacy of pyrimido[4,5-d]azepine derivatives, providing structural insights that guided the design process. nih.gov
In Silico Docking and Molecular Dynamics: For novel pyrazolo[3,4-d]pyrimidinone derivatives designed as anti-inflammatory agents, molecular modeling studies corroborated the in vitro findings. Docking studies revealed that the most potent compound displayed a binding free energy comparable to the standard drug celecoxib, and intensified binding contacts within the COX-2 isozyme explained its enhanced inhibitory effect. mdpi.com Similarly, in silico analysis of novel pyrimido-pyridazine derivatives was used to understand their molecular interactions as potential tyrosine-protein kinase inhibitors for breast cancer treatment. researchgate.net
Exploration of New Biological Targets and Therapeutic Applications (excluding clinical)
While the anticancer properties of pyrimido[4,5-d]pyrimidines are well-documented, current research is expanding their therapeutic potential by investigating novel biological targets. nih.gov
Neuroprotection: Recently, novel N,7-diphenylpyrimido[4,5-d]pyrimidin-4-amines have been identified as promising neuroprotective and antioxidant agents. Certain derivatives demonstrated a significant and strong neuroprotective effect against H2O2-induced cell death in SH-SY5Y cells and also showed potent inhibition of Aβ1–42 self-aggregation, a key pathological event in Alzheimer's disease. mdpi.com
Antiviral Activity: The pyrimido[4,5-d]pyrimidine scaffold has been identified as a promising framework for developing novel antiviral agents. A series of 4,7-disubstituted derivatives were synthesized and evaluated, with several compounds featuring cyclopropylamino and aminoindane moieties showing remarkable efficacy against human coronavirus 229E (HCoV-229E). mdpi.com
Antidepressant Activity: The potential for this scaffold in treating central nervous system disorders is also being explored. A pyrimido[4,5-d]pyrimidine derivative was synthesized and shown to have antidepressant properties, with its spatial structure suggesting a possible binding at presynaptic alpha-receptor sites. nih.gov
Broad-Spectrum Activity: A comprehensive review highlights the diverse pharmacological activities of the pyrimido[4,5-d]pyrimidine nucleus, including diuretic, antimicrobial, antifolate, anti-inflammatory, anthelmintic, and antiviral activities, indicating a vast and still underexplored therapeutic landscape. nih.gov
Q & A
Q. What are the common synthetic methodologies for preparing pyrimido[4,5-d][1,3]diazin-2-amine derivatives?
this compound derivatives are typically synthesized via multicomponent reactions involving binucleophiles and aldehydes. For example, reacting 6-amino-1,3-dimethylpyrimidine-2,4(1H,3H)-dione with primary amines and formaldehyde under specific molar ratios yields pyrimido[4,5-d]pyrimidin-2,4-dione scaffolds . Alternatively, 4,6-dichloro-2-(methylsulfanyl)pyrimidine can react with primary amines in the presence of triethylamine, followed by sodium hydride and ethyl chloroformate, to form 1,4-dihydro-2H-pyrimido[4,5-d][1,3]oxazin-2-one derivatives . Key considerations include stoichiometric control and solvent selection (e.g., dioxane or aqueous NH₃ for cyclization).
Q. How is the structural conformation of this compound derivatives characterized?
X-ray crystallography and NMR spectroscopy are critical for resolving structural conformations. Single-crystal studies of pyrimido[4,5-d]pyrimidine nucleosides reveal two distinct conformers (A and B) differing in glycosidic torsion angles (χ), which influence base-sugar interactions . NMR analysis (e.g., and ) identifies chemical shifts for key functional groups, such as lactone moieties (165–170 ppm) and aromatic carbons (114–129 ppm) . IR spectroscopy further confirms hydrogen bonding networks (e.g., 1587–1223 cm for C=O and N-H stretches) .
Advanced Research Questions
Q. How do structural modifications influence kinase selectivity in this compound derivatives?
Kinase selectivity is modulated by substituent positioning and electrophilic warheads. For example:
- EGFR/BTK inhibition : Pyrimido[4,5-d][1,3]oxazin-2-one derivatives with acrylamide groups exhibit covalent binding to Cys481 in BTK (IC = 4.7 nM) via hydrogen bonds with Met477 and Lys430 .
- CDK2 inhibition : Trisubstituted pyrimido[4,5-d]pyrimidines with thiouracil groups show selective CDK2 inhibition (IC < 50 nM) by occupying the ATP-binding pocket .
- Solvent-exposed regions : N-Methylpiperazine extensions enhance selectivity by forming hydrophobic interactions with solvent-accessible residues (e.g., Glu488 in BTK) .
Selectivity profiling across kinase panels (Table 1 in ) is essential to validate target specificity.
Q. What strategies resolve contradictions between in vitro enzymatic potency and in vivo efficacy?
Discrepancies often arise from pharmacokinetic (PK) limitations or off-target effects. For example:
Q. How are covalent inhibitors of this compound derivatives optimized?
Electrophilic warheads (e.g., acrylamides, chloroacetamides) are designed to target cysteine residues (e.g., Cys481 in BTK). Key steps include:
- Warhead screening : Comparing reactivity and selectivity of acrylamide vs. vinyl sulfonamide groups .
- Docking studies : Covalent docking predicts orientation, as seen with BTK inhibitors forming hydrogen bonds with Met477 and water-mediated interactions with Thr474 .
- Kinetic assays : Measuring values to assess irreversible binding efficiency .
Q. How does the fusion pattern (e.g., [4,5-d] vs. [5,4-d]) impact biological activity?
Pyrimido[5,4-d]pyrimidines often exhibit higher potency than [4,5-d] isomers due to enhanced π-stacking and steric compatibility with kinase pockets. For example:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
